Product packaging for 2-Benzyloxy-5-fluorophenylboronic acid(Cat. No.:CAS No. 779331-47-4)

2-Benzyloxy-5-fluorophenylboronic acid

Cat. No.: B1333756
CAS No.: 779331-47-4
M. Wt: 246.04 g/mol
InChI Key: ULIJNMCAPASXHA-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BFO3 B1333756 2-Benzyloxy-5-fluorophenylboronic acid CAS No. 779331-47-4

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIJNMCAPASXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382197
Record name 2-benzyloxy-5-fluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779331-47-4
Record name 2-benzyloxy-5-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-5-fluorophenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 779331-47-4

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-fluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Safety Data

This compound is a white to off-white crystalline powder.[1] Its key properties and safety information are summarized below.

Physicochemical Properties

The quantitative physicochemical data for this compound are presented in Table 1. This boronic acid derivative is noted for its stability and ease of handling, which makes it a preferred reagent in various synthetic applications.[2]

PropertyValueReference(s)
CAS Number 779331-47-4[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
Molecular Weight 246.04 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 106-114 °C
Boiling Point 442.6 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
IUPAC Name [2-(Benzyloxy)-5-fluorophenyl]boronic acid
Storage Conditions 2 - 8 °C, Inert Atmosphere[1]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on the chemical structure, the expected NMR chemical shifts can be estimated as follows:

  • ¹H NMR (Expected):

    • δ ~7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

    • δ ~7.0-7.2 ppm (m, 3H): Aromatic protons on the fluorophenyl ring.

    • δ ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ ~8.0 ppm (br s, 2H): Hydroxyl protons of the boronic acid group, B(OH)₂. These protons are often broad and may exchange with D₂O.

  • ¹³C NMR (Expected):

    • δ ~160 ppm: Carbon attached to fluorine (C-F).

    • δ ~155 ppm: Carbon attached to the benzyloxy group (C-O).

    • δ ~136 ppm: Quaternary carbon of the benzyl group.

    • δ ~127-129 ppm: Phenyl carbons of the benzyl group.

    • δ ~115-120 ppm: Aromatic carbons on the fluorophenyl ring.

    • δ ~70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

    • The carbon attached to the boron atom (C-B) is often difficult to observe and can be broad.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

Synthesis and Experimental Protocols

Plausible Synthetic Route

The proposed synthesis begins with the commercially available 1-bromo-4-fluorobenzene, which is first protected as a benzyl ether before undergoing lithium-halogen exchange and subsequent borylation.

Synthesis_Workflow A 1-Bromo-2,5-difluorobenzene B 1-Bromo-4-fluoro-2-phenoxide A->B SNAr Reaction C 2-Bromo-1-(benzyloxy)-4-fluorobenzene (Starting Material) B->C Williamson Ether Synthesis D Organolithium Intermediate C->D Lithium-Halogen Exchange E Boronate Ester Intermediate D->E Borylation F This compound (Final Product) E->F Hydrolysis R1 Benzyl Alcohol, NaH, THF R1->B R2 n-BuLi or t-BuLi, THF, -78°C R2->D R3 Triisopropyl borate B(O-iPr)₃ R3->E R4 Aqueous Acid Workup (e.g., HCl) R4->F

Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-1-(benzyloxy)-4-fluorobenzene (Starting Material)

  • The synthesis of this starting material would likely proceed from 1-bromo-2,5-difluorobenzene via nucleophilic aromatic substitution with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Step 2: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-1-(benzyloxy)-4-fluorobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, ~1.1 eq) in hexanes is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (B(O-iPr)₃, ~1.2 eq) is added dropwise to the cold solution. The reaction is allowed to stir at -78 °C for an additional hour before being allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of 1M aqueous hydrochloric acid (HCl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield the final product.

Applications in Research and Development

This compound is a valuable reagent primarily utilized in pharmaceutical research and organic synthesis. Its structure, featuring a boronic acid, a fluorine atom, and a benzyloxy protecting group, makes it a key intermediate for creating complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] It serves as the organoboron partner, enabling the formation of a carbon-carbon bond with an aryl or vinyl halide/triflate. This reaction is fundamental in drug discovery for synthesizing novel biaryl compounds, which are common motifs in biologically active molecules, particularly anti-cancer agents.[1]

Suzuki_Coupling A This compound C Biaryl Product (Core Scaffold) A->C B Aryl/Vinyl Halide (R-X) B->C D Debenzylation C->D E Phenolic Intermediate D->E F Further Functionalization E->F G Drug Candidate Library F->G R1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) R1->C R2 e.g., H₂, Pd/C R2->E R3 Various Reagents R3->G

Role in a typical drug discovery workflow.
Role in Drug Discovery

The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of a final drug molecule through favorable electrostatic interactions. The benzyloxy group serves as a protecting group for the phenol, which can be easily removed in a later synthetic step (e.g., via hydrogenolysis) to reveal a reactive hydroxyl group. This phenol can then be used as a handle for further functionalization, allowing for the generation of a library of diverse compounds for biological screening. This strategy is crucial for developing targeted therapies, particularly in oncology.[2][6]

While specific drugs derived from this compound are not publicly disclosed, its structural motifs are relevant to the development of inhibitors for various enzyme classes. For instance, biaryl structures are common in kinase inhibitors, and the revealed phenol could be a key hydrogen-bonding component for interacting with a protein's active site. The general application is in creating libraries of novel compounds to screen against therapeutic targets, such as those in the STING pathway or other immuno-oncology targets.[7]

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization reagent This compound reaction Suzuki Coupling + R-X reagent->reaction library Library of Biaryl Intermediates reaction->library assay High-Throughput Screening (HTS) library->assay Test in Assay hit Hit Compound Identification assay->hit target Therapeutic Target (e.g., Kinase, Enzyme) target->assay sar Structure-Activity Relationship (SAR) hit->sar Optimize sar->reaction Iterative Redesign lead Lead Candidate sar->lead

Role of the boronic acid in a drug discovery cascade.

References

2-Benzyloxy-5-fluorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Benzyloxy-5-fluorophenylboronic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and materials science. This document details the physicochemical properties, a key synthetic application with a detailed experimental protocol, and the logical workflow of its application in drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below, providing essential data for its use in synthetic and research applications.

PropertyValueReference
Molecular Formula C₁₃H₁₂BFO₃[1][2][3][4]
Molecular Weight 246.04 g/mol [1][2][4]
CAS Number 779331-47-4[2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 106-114°C[2]
Purity Typically ≥98%[5]
Storage Conditions 2 - 8 °C, under inert atmosphere[1][5]

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including pharmaceuticals and advanced materials.[1] The fluorine and benzyloxy substituents on the phenylboronic acid ring can influence the electronic properties and reactivity of the molecule, making it a valuable reagent for creating diverse chemical structures.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.02-0.05 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualization of Chemical and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of using this compound in drug discovery and the catalytic cycle of the Suzuki-Miyaura reaction.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Novel Compound Library C->D Diversification E High-Throughput Screening D->E Screening F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H Refinement Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_ox boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_trans base Base (e.g., OH⁻) base->pd2_trans

References

A Technical Guide to 2-Benzyloxy-5-fluorophenylboronic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique structural features, including a benzyloxy group and a fluorine atom on the phenyl ring, impart valuable properties that make it a versatile building block in the synthesis of complex organic molecules and pharmacologically active agents. This technical guide provides an in-depth overview of the physical properties, experimental protocols for their determination, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in cancer research.

Physical Properties

A comprehensive summary of the key physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 779331-47-4[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
Molecular Weight 246.04 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 106-114 °C[2]
Boiling Point 442.6 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Soluble in methanol.[4]
Storage Store at 2-8 °C in an inert atmosphere.[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a common synthetic application are provided below. These protocols are based on standard laboratory practices for arylboronic acids.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (106 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The observed range is the melting point of the sample. For high accuracy, perform the determination in triplicate.

Solubility Determination (Dynamic Turbidity Method)

Objective: To qualitatively and quantitatively assess the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, water, toluene)

  • Test tubes or vials with sealed caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block with temperature control

  • Thermometer

  • Light source and detector (nephelometer or a simple laser and photodiode setup)

Procedure:

  • Prepare a series of vials containing a known mass of this compound and a known volume of the solvent. The concentrations should span a range from expectedly soluble to poorly soluble.

  • Place a small magnetic stir bar in each vial, seal it, and place it in the heating block or water bath.

  • Begin stirring and slowly increase the temperature of the block/bath.

  • Monitor the turbidity of the solution. The point at which the solution becomes clear indicates the temperature at which the solid has completely dissolved.

  • Alternatively, for a more quantitative approach, a light source and detector can be used to measure the light transmission through the sample as the temperature increases. A sharp increase in light transmission corresponds to the dissolution of the solid.

  • By plotting the dissolution temperature against the concentration, a solubility curve can be generated.

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Cancer Research

Phenylboronic acids and their derivatives have emerged as a promising class of compounds in oncology.[3] Their unique chemical properties allow them to act as enzyme inhibitors and to interact with specific biological targets, leading to anti-cancer effects such as the induction of apoptosis and cell cycle arrest.[2][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While specific studies on this compound are emerging, the general mechanism for many phenylboronic acid derivatives in cancer cells involves the inhibition of key cellular processes. For instance, some derivatives have been shown to induce G2/M phase cell cycle arrest, leading to a halt in cell proliferation.[2] This is often followed by the activation of apoptotic pathways, characterized by the activation of caspases, which are key executioner enzymes in programmed cell death.

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis and cell cycle arrest in cancer cells by a phenylboronic acid derivative.

G2M_Apoptosis_Pathway cluster_cell Cancer Cell PBA 2-Benzyloxy-5-fluorophenylboronic acid derivative CellCycle Cell Cycle Progression PBA->CellCycle Inhibits G2M_Arrest G2/M Phase Arrest PBA->G2M_Arrest Induces Apoptosis Apoptosis PBA->Apoptosis Induces Proliferation Cell Proliferation G2M_Arrest->Proliferation Blocks Caspase Caspase Activation Apoptosis->Caspase Mediated by Caspase->Proliferation Inhibits

Caption: Phenylboronic acid derivative inducing G2/M arrest and apoptosis.

Experimental and Synthetic Workflows

The utility of this compound as a synthetic intermediate is best exemplified by its use in the Suzuki-Miyaura cross-coupling reaction. The following diagram outlines the typical workflow for such a reaction, from setup to product isolation.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heating and Stirring (e.g., 80-110 °C) Solvent->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its well-defined physical properties and reactivity in key transformations like the Suzuki-Miyaura coupling make it an important tool for the construction of complex molecular architectures. Furthermore, its potential as a scaffold for the development of novel anti-cancer agents highlights its significance in drug discovery. The protocols and information provided in this guide are intended to support researchers in the effective and safe utilization of this compound in their scientific endeavors.

References

2-Benzyloxy-5-fluorophenylboronic acid solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Benzyloxy-5-fluorophenylboronic Acid

Disclaimer: Publicly available, quantitative solubility data for this compound is limited. This guide provides an overview of the expected solubility characteristics based on its structure, along with standardized methodologies for its empirical determination in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a benzyl ether group. Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes understanding its solubility profile in various organic solvents crucial for reaction setup, optimization, and purification processes. The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. The presence of the polar boronic acid group suggests potential solubility in polar solvents, while the larger, nonpolar benzylic and fluorophenyl groups indicate likely solubility in solvents of lower polarity.

Predicted and Qualitative Solubility Data

While precise quantitative data (mg/mL) is not widely published, a qualitative assessment of solubility can be inferred from the compound's structure and data from suppliers. The boronic acid group can engage in hydrogen bonding, favoring solubility in polar protic and aprotic solvents. The aromatic rings and the benzyl group contribute to its solubility in a range of organic solvents.

Below is a table summarizing the expected qualitative solubility in common organic solvents. This data is based on general chemical principles and should be confirmed experimentally.

Solvent NameSolvent TypePredicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dichloromethane (DCM)NonpolarSparingly Soluble
ChloroformNonpolarSparingly Soluble
TolueneNonpolarSparingly Soluble
HexanesNonpolarInsoluble
Water (alkaline)AqueousSoluble (as boronate salt)

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the quantitative solubility of this compound in a given organic solvent using the isothermal shake-flask method.

3.1 Materials and Equipment

  • This compound

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

3.2 Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for HPLC) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and a generalized decision-making process for solvent selection in a chemical reaction.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.2 µm filter) D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility from Calibration Curve G->H

Caption: Experimental workflow for solubility determination.

G A Define Reaction Requirements B Are Reagents Polar or Nonpolar? A->B C Select Polar Aprotic Solvent (e.g., THF, DMF) B->C Polar D Select Nonpolar Solvent (e.g., Toluene) B->D Nonpolar E Is High Temperature Needed? C->E D->E F Choose High-Boiling Point Solvent (e.g., DMF, Toluene) E->F Yes G Choose Lower-Boiling Point Solvent (e.g., THF, DCM) E->G No H Perform Small-Scale Solubility Test F->H G->H I Proceed with Optimized Solvent H->I

Caption: Decision pathway for reaction solvent selection.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which are instrumental in pharmaceutical research and drug development. A thorough understanding of its spectral characteristics is crucial for its synthesis, purification, and characterization. This guide presents a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for acquiring such spectra, and logical workflows for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, with atoms numbered for NMR assignment, is shown below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data are summarized in Table 1. The predictions are based on the additive effects of the substituents on the aromatic rings. The benzyloxy group is electron-donating, the fluorine atom is electron-withdrawing and introduces spin-spin coupling, and the boronic acid group is also electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H3~7.0 - 7.2ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5
H4~7.3 - 7.5dddJ(H4-H3) ≈ 8.5, J(H4-F) ≈ 9.0, J(H4-H6) ≈ 3.0
H6~7.6 - 7.8ddJ(H6-F) ≈ 3.0, J(H6-H4) ≈ 3.0
CH₂ (C7)~5.1 - 5.3s-
H (ortho, C2'/C6')~7.4 - 7.5dJ ≈ 7.5
H (meta, C3'/C5')~7.3 - 7.4tJ ≈ 7.5
H (para, C4')~7.2 - 7.3tJ ≈ 7.5
B(OH)₂~8.0 - 8.5br s-
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are estimated based on the known effects of the substituents on the benzene ring. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will also show smaller couplings to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~125 - 130 (broad)
C2~158 - 162
C3~118 - 122 (d, J(C3-F) ≈ 20-25 Hz)
C4~120 - 125 (d, J(C4-F) ≈ 5-10 Hz)
C5~155 - 159 (d, J(C5-F) ≈ 240-250 Hz)
C6~115 - 119 (d, J(C6-F) ≈ 20-25 Hz)
CH₂ (C7)~70 - 75
C1'~136 - 138
C2'/C6'~128 - 130
C3'/C5'~127 - 129
C4'~126 - 128

Experimental Protocols

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of arylboronic acids is provided below. This protocol may require optimization based on the specific instrumentation and the properties of the compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to break up intermolecular hydrogen bonds that can lead to signal broadening.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

G NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to Internal Standard process->reference analyze Chemical Shift, Coupling Constant, & Integration Analysis reference->analyze structure Structure Elucidation/ Confirmation analyze->structure end End structure->end

Caption: A logical workflow for the NMR analysis of this compound.

Technical Guide: Physicochemical Properties and Synthetic Applications of 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Benzyloxy-5-fluorophenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its key physicochemical properties, with a focus on its melting point, and provides comprehensive experimental protocols for its determination and its application in catalysis.

Core Physicochemical Data

This compound, a white to off-white crystalline solid, is a key intermediate in the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 779331-47-4N/A
Molecular Formula C₁₃H₁₂BFO₃N/A
Molecular Weight 246.04 g/mol N/A
Melting Point 106-114 °C[1]
Appearance White to off-white crystalline powderN/A
Purity Typically ≥97%N/A

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique using a calibrated melting point apparatus.[1][2][3][4]

Materials and Equipment:

  • This compound sample

  • Melting point capillaries (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Carefully tap the open end of a melting point capillary into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance like this, a slower heating rate of 1-2 °C per minute is recommended as the temperature approaches the expected melting point of 106 °C.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For this compound, this is expected to be within the 106-114 °C range.[1] A broad melting range may indicate the presence of impurities.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5][6][7][8][9] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[10]

General Protocol:

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating apparatus (e.g., heating mantle or oil bath)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to reflux) until the starting materials are consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired biaryl product.

Visualized Workflows and Logical Relationships

To further elucidate the experimental processes and the utility of this compound, the following diagrams are provided.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Start Start Grind Grind Sample (if needed) Start->Grind Ensure fine powder Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_initial & T_final Observe->Record Report Report Melting Range Record->Report

Caption: Workflow for Melting Point Determination.

SuzukiMiyauraCoupling cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification ArylHalide Aryl Halide Combine Combine in Solvent under Inert Atmosphere ArylHalide->Combine BoronicAcid This compound BoronicAcid->Combine Catalyst Palladium Catalyst Catalyst->Combine Base Base Base->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Reaction Progress Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product Final Biaryl Product Purify->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

References

Stability and Storage of 2-Benzyloxy-5-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules for pharmaceutical and materials science applications necessitates a thorough understanding of its stability and optimal storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and general methodologies for its stability assessment. While specific quantitative stability data for this compound is not extensively available in public literature, this guide leverages established knowledge of arylboronic acid chemistry to provide a robust framework for its handling and storage.

Core Stability Considerations

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to dehydration to form cyclic anhydrides (boroxines) and protodeboronation. These degradation pathways can impact the purity, reactivity, and overall quality of the material.

Anhydride Formation (Boroxine Formation)

Arylboronic acids have a propensity to undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides known as boroxines. This is a reversible equilibrium process that can be influenced by the presence of moisture. The formation of boroxines can affect the solubility and reactivity of the boronic acid.

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This reaction leads to the formation of 1-benzyloxy-4-fluorobenzene as an impurity. The rate of protodeboronation is influenced by several factors, including pH, temperature, and the presence of catalysts. Both acidic and basic conditions can promote this degradation pathway.[1][2][3] The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the fluorine atom on the phenyl ring of the target molecule can influence its susceptibility to protodeboronation.

Recommended Storage Conditions

Proper storage is crucial to minimize degradation and maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers and general guidelines for arylboronic acids.

ParameterRecommendationRationale
Temperature 2-8 °C or Room TemperatureLower temperatures are generally preferred to slow down potential degradation reactions. Some suppliers recommend room temperature storage.[4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis by excluding oxygen and moisture.[4]
Moisture Store in a dry environmentArylboronic acids are often moisture-sensitive and can be hygroscopic. Moisture can promote both boroxine formation and protodeboronation.
Light Protect from lightWhile not always explicitly stated, protection from light is a general good practice for storing chemical reagents to prevent potential photochemical degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.[5]

Degradation Pathways and Influencing Factors

The stability of this compound is intrinsically linked to its chemical environment. Understanding the key degradation pathways and the factors that accelerate them is essential for handling and reaction optimization.

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_factors Influencing Factors Storage This compound (Solid State) Boroxine Boroxine (Cyclic Anhydride) Storage->Boroxine Dehydration (Reversible) Protodeboronation 1-Benzyloxy-4-fluorobenzene Storage->Protodeboronation Protodeboronation (Irreversible) Boroxine->Storage Hydration Moisture Moisture Moisture->Boroxine Moisture->Protodeboronation pH pH (Acidic/Basic) pH->Protodeboronation Temperature Temperature Temperature->Boroxine Temperature->Protodeboronation

Figure 1. Factors influencing the degradation of this compound.

Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to monitor its purity and detect degradation products over time.

Objective: To assess the stability of this compound under various stress conditions (e.g., temperature, humidity, pH).

Methodology: Stability-Indicating HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is often suitable for separating the parent compound from its potential degradation products.

    • Example: Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • The gradient program should be optimized to achieve good resolution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

    • For stress studies, aliquots of the stock solution can be subjected to different conditions:

      • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

      • Hydrolytic Stress: Adjust the pH to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.

      • Oxidative Stress: Treat with a dilute solution of hydrogen peroxide.

  • Analysis:

    • Inject the samples onto the HPLC system at specified time points.

    • Monitor the chromatograms at a suitable wavelength (e.g., determined by UV scan of the parent compound).

    • The peak area of this compound is monitored over time. The appearance of new peaks indicates the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point.

    • The rate of degradation under each stress condition can be determined.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution Stress Apply Stress Conditions (Heat, pH, Oxidation) Stock->Stress HPLC HPLC Analysis (C18 Column, UV Detection) Stress->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Quantify Quantify Parent Peak Area Data->Quantify Identify Identify Degradation Peaks Data->Identify Rate Determine Degradation Rate Quantify->Rate Identify->Rate

Figure 2. General workflow for HPLC-based stability assessment.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By understanding the primary degradation pathways of boroxine formation and protodeboronation, and by implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important synthetic building block. While specific quantitative stability data remains an area for further investigation, the principles and methodologies outlined in this guide provide a solid foundation for maintaining the integrity of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzyloxy-5-fluorophenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details a common synthetic route, purification methods, and in-depth characterization data.

Compound Profile

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
CAS Number 779331-47-4
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 106-114 °C
Purity Typically ≥98%

Synthesis Pathway

The synthesis of this compound is commonly achieved through a Grignard reaction or, more frequently, via ortho-lithiation of a protected bromo-fluoro-phenol derivative followed by borylation. The general synthetic scheme is outlined below.

Synthesis_Pathway Synthesis of this compound A 1-Bromo-2-benzyloxy-5-fluorobenzene B Organolithium Intermediate A->B  n-BuLi, THF, -78 °C D Boronate Ester Intermediate B->D  B(O-iPr)₃, -78 °C to rt C Triisopropyl borate C->D E This compound D->E  Acidic Workup (e.g., aq. HCl) Purification_Workflow Purification Workflow for this compound A Crude Product from Work-up B Dissolution in Minimum Hot Solvent (e.g., Ethyl Acetate) A->B C Addition of Anti-Solvent (e.g., Hexane) B->C D Cooling and Crystallization C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure this compound G->H Applications Role in Drug Discovery A This compound B Suzuki-Miyaura Coupling A->B D Biaryl Intermediate B->D C Aryl Halide or Triflate C->B E Deprotection (Debenzylation) D->E F Further Functionalization E->F G Biologically Active Molecule F->G

An In-depth Technical Guide to 2-Benzyloxy-5-fluorophenylboronic acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-fluorophenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of bioactive molecules. Experimental protocols and logical workflows are presented to assist researchers in its practical application.

Chemical Structure and Identification

This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy and a fluoro group at positions 2 and 5, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 779331-47-4
Molecular Formula C₁₃H₁₂BFO₃
Synonyms 2-(Benzyloxy)-5-fluorobenzeneboronic acid
InChI Key ULIJNMCAPASXHA-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 246.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 106-114 °C
Purity ≥98%
Storage Store at 2-8 °C under an inert atmosphere

Table 3: Safety Information

CategoryInformation
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362
Pictogram GHS07 (Exclamation Mark)

Experimental Protocols

Detailed experimental procedures for the synthesis and a key application of this compound are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent quality.

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-lithiation of 1-benzyloxy-4-fluorobenzene, followed by borylation.

G cluster_synthesis Synthesis Workflow Start 1-Benzyloxy-4-fluorobenzene Step1 Dissolve in anhydrous THF and cool to -78 °C Start->Step1 Step2 Add n-Butyllithium dropwise Step1->Step2 Step3 Stir for 2 hours at -78 °C Step2->Step3 Step4 Add Triisopropyl borate dropwise Step3->Step4 Step5 Warm to room temperature and stir overnight Step4->Step5 Step6 Quench with aqueous HCl Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Dry over Na₂SO₄, filter, and concentrate Step7->Step8 Step9 Purify by column chromatography or recrystallization Step8->Step9 End This compound Step9->End

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-benzyloxy-4-fluorobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[1]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Aryl Halide (e.g., 4-bromoanisole) Step1 Combine reactants, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) in a flask Reactants->Step1 Step2 Add solvent (e.g., Toluene/Ethanol/Water mixture) Step1->Step2 Step3 Degas the mixture Step2->Step3 Step4 Heat the reaction mixture under inert atmosphere Step3->Step4 Step5 Monitor reaction progress by TLC or GC-MS Step4->Step5 Step6 Cool to room temperature and perform aqueous workup Step5->Step6 Step7 Extract with an organic solvent Step6->Step7 Step8 Dry, filter, and concentrate the organic phase Step7->Step8 Step9 Purify the product by column chromatography Step8->Step9 Product Biaryl Product Step9->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol (Example with 4-bromoanisole):

  • Reaction Setup: To a round-bottom flask are added this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: A solvent mixture, for example, toluene, ethanol, and water (e.g., in a 4:1:1 ratio), is added. The mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

Table 4: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (phenylboronic acid moiety): Complex multiplets in the range of δ 7.0-7.8 ppm, with splitting patterns influenced by fluorine coupling.- Aromatic protons (benzyl group): Multiplets between δ 7.2-7.5 ppm.- CH₂ (benzyl group): A singlet at approximately δ 5.1-5.3 ppm.- B(OH)₂: A broad singlet, which is D₂O exchangeable.
¹³C NMR - Aromatic carbons (phenylboronic acid moiety): Resonances in the δ 110-160 ppm region. The carbon attached to fluorine will show a large ¹JC-F coupling constant. The carbon attached to the boronic acid group will also be deshielded.- Aromatic carbons (benzyl group): Resonances in the δ 127-137 ppm range.- CH₂ (benzyl group): A signal around δ 70 ppm.
FT-IR (cm⁻¹) - O-H stretch (boronic acid): Broad absorption around 3200-3500 cm⁻¹.- C-H stretch (aromatic): Peaks above 3000 cm⁻¹.- C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.- C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- B-O stretch: A strong band around 1350 cm⁻¹.- C-O stretch (ether): A strong band in the 1200-1250 cm⁻¹ region.- C-F stretch: A strong absorption in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (ESI-) - [M-H]⁻: Expected at m/z 245.08. The fragmentation pattern may show loss of water from the boronic acid group and cleavage of the benzyloxy group.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound.[1] Its utility is primarily demonstrated in the construction of biaryl and heteroaryl structures, which are common motifs in many drug candidates.

G cluster_drug_discovery Role in Drug Discovery Workflow BuildingBlock This compound Reaction Suzuki-Miyaura Coupling with diverse aryl/heteroaryl halides BuildingBlock->Reaction Library Library of Biaryl Compounds Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

The logical progression in a drug discovery program often involves the synthesis of a library of compounds based on a core scaffold. This compound serves as a key starting material to introduce a specific substituted phenyl ring into these potential drug molecules. The resulting library of biaryl compounds can then be screened for biological activity against a specific target. Hits from this screening can then undergo lead optimization, where further structural modifications are made to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a drug candidate.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl systems. Its well-defined structure and reactivity make it an important tool for researchers in medicinal chemistry and materials science. This guide provides essential information and representative protocols to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Safety of 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 2-Benzyloxy-5-fluorophenylboronic acid (CAS No: 779331-47-4), a versatile building block in pharmaceutical development and organic synthesis.[1] The following sections detail the known hazards, handling procedures, and emergency responses based on available Safety Data Sheets (SDS) to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound is an organic fluorine compound commonly used as an intermediate in the synthesis of complex molecules and pharmaceuticals, including anti-cancer agents.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₂BFO₃[3][4]
Molecular Weight 246.04 g/mol [3][4]
CAS Number 779331-47-4[3][4]
Appearance White to off-white crystalline powder/solid[1][5]
Melting Point 106-114°C[2][4]
Boiling Point 442.6°C at 760 mmHg[2][4]
Density 1.3 ± 0.1 g/cm³[2][4]
Flash Point 221.5 ± 31.5 °C[2][4]
Water Solubility Insoluble[6]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] The primary hazards are related to irritation.

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][3][6]
Serious Eye Damage/Irritation 2 / 2AH319Causes serious eye irritation.[2][3][6]
Specific Target Organ Toxicity (Single Exposure) 3H335May cause respiratory irritation.[2][3][6]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning [2][3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risk. The logical workflow for handling this chemical, from receipt to disposal, is outlined below.

cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_cleanup Post-Handling Receive Receive Chemical Verify Integrity Store Store in Cool, Dry, Well-Ventilated Area (2-8°C recommended) Keep Tightly Closed Receive->Store Prep Prepare Work Area (Fume Hood, Eyewash Station) Store->Prep DonPPE Don PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing Prep->DonPPE Handle Handle Chemical - Avoid Dust Formation - Avoid Skin/Eye Contact - Use in Ventilated Area DonPPE->Handle Spill Accidental Release/Spill Handle->Spill Exposure Personal Exposure Handle->Exposure Decontaminate Decontaminate Work Area Handle->Decontaminate Procedure Complete Evacuate Evacuate & Ventilate Area Spill->Evacuate Skin Skin Contact: Wash with soap & water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Remove contacts. Exposure->Eyes Inhale Inhalation: Move to fresh air. Exposure->Inhale Contain Contain Spill (Use inert absorbent) Evacuate->Contain Collect Collect & Dispose (Use spark-proof tools) Contain->Collect Waste Dispose of Chemical Waste (Approved Plant) Collect->Waste Medical Seek Medical Attention if symptoms persist. Skin->Medical Eyes->Medical Inhale->Medical DoffPPE Remove & Dispose of Contaminated PPE Decontaminate->DoffPPE DoffPPE->Waste

Caption: Logical workflow for handling and emergency response.

Experimental Protocols: Hazard Determination

The hazard classifications (H315, H319, H335) are typically determined based on standardized experimental protocols as defined by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) Test Guidelines. While specific experimental data for this compound is not publicly available in the SDS, the methodologies generally involve:

  • Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Acute Eye Irritation/Corrosion (OECD 405): The substance is instilled into one eye of an animal. The eyes are examined for opacity, iris lesions, and redness/swelling of the conjunctiva.

  • Acute Inhalation Toxicity (OECD 403/436): Animals are exposed to the substance (as a gas, vapor, or aerosol) in a chamber for a defined period. Observations focus on signs of respiratory tract irritation and other toxic effects.

These established protocols provide the basis for the "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation" classifications.

First Aid and Exposure Control Measures

Immediate and appropriate first aid is critical in the event of exposure. Engineering controls and personal protective equipment (PPE) are the primary means of preventing exposure.

First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[6][7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[6][7][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms develop.[6][7]

Exposure Controls and Personal Protection

Control TypeRecommendation
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]
Eye/Face Protection Wear chemical safety goggles or glasses with side shields. A face shield may also be appropriate.[7][8]
Hand Protection Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]
Skin/Body Protection Wear appropriate protective clothing to prevent skin contact.[6][10]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]

Accidental Release and Firefighting Measures

Accidental Release: In case of a spill, avoid dust formation.[10] Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[7][10] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains.[10]

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10] Thermal decomposition may produce irritating gases and vapors.[6][11]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of substituted phenylboronic acids, such as 2-Benzyloxy-5-fluorophenylboronic acid, allows for the introduction of complex and functionally rich moieties into target molecules.

The presence of a fluorine atom and a benzyloxy group on the boronic acid presents unique considerations for the reaction conditions. The electron-withdrawing nature of the fluorine can influence the electronic properties of the boronic acid, while the benzyloxy group may require specific considerations for catalyst and base selection to avoid debenzylation under harsh conditions. These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies for related fluorinated arylboronic acids.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Pd Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions are representative and may require optimization for specific substrates.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound779331-47-4246.051.51.5
Aryl BromideVariesVaries1.01.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.5 mmol, 1.5 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 0.03 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material (aryl bromide) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(benzyloxy)-5-fluorobiphenyl derivative.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in understanding the reaction mechanism.

Suzuki_Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)(X)L_n pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)(Ar')L_n pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_oxidative base Base (e.g., Na₂CO₃) base->pd2_oxidative center

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, or low temp.Use a fresh batch of catalyst and base. Ensure the reaction is run under strictly inert conditions. Increase the reaction temperature or time.
Deboronated Byproduct Protodeboronation of the boronic acid.Use a milder base (e.g., K₃PO₄). Consider a different solvent system (e.g., THF/water). Use a more active catalyst to accelerate the coupling.
Homocoupling Side reaction of the boronic acid or aryl halide.Ensure the reaction is free of oxygen. Use a different palladium catalyst or ligand system.
Incomplete Reaction Low reactivity of the aryl halide.Switch to a more reactive aryl halide (I > Br > Cl). Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Increase catalyst loading.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex fluorinated biaryl compounds. The provided protocol serves as a robust starting point for researchers. Successful implementation will depend on careful attention to reaction setup, the quality of reagents, and a willingness to optimize conditions for the specific substrates being used. The versatility of the Suzuki-Miyaura reaction, coupled with the increasing availability of functionalized boronic acids, continues to empower chemists in the fields of drug discovery and materials science.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Benzyloxy-5-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials.

Introduction

This compound is a key reagent in organic synthesis, primarily utilized in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] The presence of a fluorine atom and a benzyloxy group offers unique electronic properties and synthetic handles, making it an attractive component for constructing biaryl and heteroaryl structures. These motifs are prevalent in many biologically active compounds. This document outlines general protocols and key considerations for achieving successful and efficient cross-coupling reactions with this reagent.

Palladium Catalysts and Reaction Components

The success of the Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.

Palladium Catalysts: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. Pre-catalyst systems, which are more stable and easier to handle, are also widely used.

Ligands: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, with bulky and electron-rich phosphines often providing superior results, especially for challenging substrates.

Bases: A base is essential for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can influence the reaction rate and substrate compatibility.

Solvents: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent affects the solubility of the reactants and the stability of the catalytic species.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and degassed water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

While specific data for a wide range of couplings with this compound is not extensively tabulated in single sources, the following table provides representative yields based on general knowledge of Suzuki-Miyaura reactions with similar fluorinated and benzyloxy-substituted boronic acids. Actual yields will vary depending on the specific coupling partner and optimized conditions.

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901885-95
3-BromopyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O1001270-85
4-ChlorotoluenePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1002460-75
2-IodonaphthalenePdCl₂(dppf)Na₂CO₃DMF/H₂O801690-98

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'B(OH)2 2-Benzyloxy-5-fluorophenyl boronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) start->reactants catalyst 2. Add Palladium Catalyst and Ligand reactants->catalyst inert 3. Purge with Inert Gas catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Key Considerations

  • Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond). To minimize this side reaction, ensure the use of thoroughly degassed solvents and maintain a strict inert atmosphere. Using a slight excess of the boronic acid can also compensate for any loss.

  • Catalyst Activity: If the reaction is sluggish, consider using a more active catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos).

  • Base Solubility: The choice of base and solvent is interconnected. For instance, potassium phosphate (K₃PO₄) is often effective but has limited solubility in some organic solvents, necessitating a sufficient aqueous phase.

  • Purification: The polarity of the benzyloxy group may require adjustment of the solvent system during column chromatography for effective separation from nonpolar byproducts.

By following these protocols and considering the key factors outlined, researchers can effectively utilize this compound to synthesize a wide array of valuable biaryl and heteroaryl compounds.

References

optimal base and solvent conditions for Suzuki reactions with 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 2-benzyloxy-5-fluorophenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the ortho-benzyloxy group introduces steric hindrance, which can present challenges in achieving high reaction efficiency. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for successful coupling.

Introduction to Suzuki Reactions with this compound

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate. This compound is a versatile reagent in this reaction, allowing for the introduction of a substituted phenyl moiety into a variety of organic molecules. The electron-donating nature of the benzyloxy group and the electron-withdrawing fluorine atom can influence the electronic properties of the resulting biaryl compounds, making this reagent particularly useful in the design of novel pharmaceuticals and functional materials.

A significant challenge when using ortho-substituted arylboronic acids, such as this compound, is their potential for lower reactivity due to steric hindrance around the boronic acid group. This can impede the crucial transmetalation step in the Suzuki catalytic cycle. To overcome this, the selection of appropriate bulky and electron-rich phosphine ligands, suitable bases, and optimal solvent systems is critical to facilitate the reaction and achieve high yields.

Optimal Base and Solvent Conditions: A Summary

The choice of base and solvent is paramount for a successful Suzuki coupling with this compound. The base is required to activate the boronic acid for transmetalation, while the solvent influences the solubility of the reactants and the stability and activity of the palladium catalyst.

Based on analogous reactions with sterically hindered and fluorinated phenylboronic acids, a range of conditions have proven effective. The following tables summarize recommended base and solvent combinations for the Suzuki coupling of this compound with various aryl halides. It is important to note that optimal conditions are often substrate-dependent, and some screening may be necessary for new coupling partners.

Table 1: Recommended Base and Solvent Combinations for Suzuki Coupling with this compound

Aryl Halide TypeRecommended BasesRecommended SolventsTypical Temperature (°C)
Aryl BromidesK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂O80 - 110
Aryl ChloridesK₃PO₄, Cs₂CO₃, t-BuOKDioxane, Toluene, 2-MeTHF100 - 120
Aryl IodidesNa₂CO₃, K₂CO₃, K₃PO₄Dioxane/H₂O, Ethanol, DMFRoom Temp. - 90

Table 2: Example Reaction Conditions and Yields for Suzuki Coupling with Phenylboronic Acid Analogs

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid1-Bromo-4-chlorobenzenePd(OAc)₂ / PCy₃K₂CO₃Ethanol/H₂ORoom Temp.0.464
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95
2,5-Difluorophenylboronic acidAryl HalidePd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O9516-24Varies
2,5-Difluorophenylboronic acidAryl HalideG3-XPhos PrecatalystK₃PO₄THF/H₂ORoom Temp.0.5Varies

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound and different types of aryl halides.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in a minimal amount of 1,4-dioxane under an inert atmosphere.

  • Seal the reaction vessel and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

  • Add the prepared catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure for More Challenging Couplings with Aryl Chlorides

The coupling of aryl chlorides is generally more difficult and often requires a more active catalyst system and higher temperatures.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous 2-MeTHF to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Mandatory Visualizations

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Reaction Vessel start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->atmosphere solvent Add Degassed Solvent(s) atmosphere->solvent catalyst Add Palladium Catalyst and Ligand Solution solvent->catalyst reaction Heat to Desired Temperature with Vigorous Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Work-up (Dilute, Wash, Extract) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Final Product purify->product

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Synthesis of Biaryl Compounds Using 2-Benzyloxy-5-fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-Benzyloxy-5-fluorophenylboronic acid as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and the Suzuki-Miyaura cross-coupling reaction is a premier method for their construction. The unique substitution pattern of this compound, featuring a bulky benzyloxy group ortho to the boronic acid and a fluorine atom, presents specific considerations for reaction optimization to achieve high yields and purity.

This document outlines general protocols, key reaction parameters, and potential challenges associated with the use of this reagent, enabling researchers to effectively incorporate it into their synthetic strategies for drug discovery and development.

Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is widely favored due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

The introduction of the 2-benzyloxy-5-fluorophenyl moiety into a target molecule can significantly influence its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity, making this compound a valuable reagent in the synthesis of novel therapeutic agents.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its aryl group to the Pd(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'(Ln) pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 product Ar-Ar' (Biaryl Product) diaryl_pd->product Reductive Elimination aryl_halide Ar-X (Aryl Halide) boronic_acid Ar'-B(OH)₂ (this compound) base Base

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl bromides.

Protocol 1: General Screening Conditions

This protocol is a good starting point for a wide range of aryl bromides.

Reagents and Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction and improve yields, particularly for less reactive substrates.

Reagents and Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a microwave reaction vessel, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The following table summarizes common ranges for key parameters in the Suzuki-Miyaura coupling of aryl boronic acids. These should be used as a starting point for optimization with this compound.

ParameterTypical RangeNotes
Aryl Halide Aryl Bromides, Iodides, Chlorides, TriflatesReactivity order is generally I > Br > OTf > Cl.
Boronic Acid (equiv.) 1.1 - 1.5A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)1 - 5 mol% loading is common.
Ligand PPh₃, SPhos, XPhos, RuPhosChoice of ligand is critical and substrate-dependent. Buchwald-type ligands (SPhos, XPhos, RuPhos) are often effective for challenging couplings.
Base (equiv.) 2.0 - 3.0K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ are commonly used. The choice of base can influence reaction rate and side reactions.
Solvent Toluene, Dioxane, THF, DMFOften used in combination with water.
Temperature (°C) 80 - 120Microwave conditions may use higher temperatures for shorter times.
Reaction Time (h) 2 - 24Dependent on substrate reactivity and reaction temperature.

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Aryl Halide, This compound, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction and Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: General Experimental Workflow for Biaryl Synthesis.

Potential Challenges and Troubleshooting

The use of this compound may present specific challenges due to its structural features:

  • Steric Hindrance: The ortho-benzyloxy group can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can help to overcome this.

  • Protodeboronation: Fluorinated aryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures. Using milder bases (e.g., K₃PO₄ instead of stronger bases) and the lowest effective temperature can help to minimize this side reaction.

If a reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Screen different palladium catalysts and ligands.

  • Vary the base and solvent system.

  • Adjust the reaction temperature and time.

  • Ensure all reagents and solvents are of high purity and appropriately degassed.

By carefully considering the reaction parameters and potential challenges, researchers can successfully employ this compound for the efficient synthesis of novel biaryl compounds for a wide range of applications in drug discovery and materials science.

The Pivotal Role of 2-Benzyloxy-5-fluorophenylboronic Acid in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and professionals in the field of drug development now have access to detailed application notes and protocols for 2-Benzyloxy-5-fluorophenylboronic acid, a key building block in the synthesis of advanced therapeutic agents. This versatile reagent has demonstrated significant utility in the construction of complex molecules, most notably in the development of potent kinase inhibitors for targeted cancer therapy.

A Critical Intermediate in Kinase Inhibitor Synthesis: this compound serves as a crucial intermediate in the synthesis of a new generation of kinase inhibitors. Its unique structure, featuring a benzyloxy group for strategic deprotection and a fluorine atom to enhance metabolic stability and binding affinity, makes it an invaluable tool for medicinal chemists. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Application in the Synthesis of GSK1838705A: A Dual IGF-1R and ALK Inhibitor

A prominent example of the application of this compound is in the synthesis of GSK1838705A, a potent dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK). Both IGF-1R and ALK are key signaling proteins that, when dysregulated, can drive the growth and proliferation of various cancers.

The synthesis of GSK1838705A involves a key Suzuki-Miyaura coupling step where this compound is coupled with a pyrimidine core. This reaction is critical for constructing the final pharmacophore responsible for the compound's potent inhibitory activity.

Quantitative Data Summary

The resulting compound, GSK1838705A, exhibits potent and reversible inhibition of its target kinases, as summarized in the table below.

Target KinaseIC50 (nM)Reference
Insulin-like Growth Factor-1 Receptor (IGF-1R)2.0[1]
Anaplastic Lymphoma Kinase (ALK)0.5[1]
Insulin Receptor (IR)1.6[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., 4-(3-bromopyridin-4-yl)pyrimidine) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Note: Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields.

Signaling Pathways and Experimental Workflows

The therapeutic efficacy of compounds synthesized using this compound, such as GSK1838705A, stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway plays a crucial role in normal cell growth and development. However, in many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and resistance to apoptosis. GSK1838705A effectively inhibits this pathway by blocking the tyrosine kinase activity of IGF-1R.

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS1/Shc IGF1R->IRS Activates PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GSK1838705A GSK1838705A GSK1838705A->IGF1R Inhibits

Caption: IGF-1R Signaling Pathway and Inhibition by GSK1838705A.

Suzuki-Miyaura Coupling Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Solvent and Pd Catalyst Inert->Solvent_Catalyst Reaction Heat and Stir (Reaction) Solvent_Catalyst->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for 2-Benzyloxy-5-fluorophenylboronic Acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its unique structural features, including the benzyloxy group, a fluorine atom, and a boronic acid moiety, make it an attractive synthon for creating complex molecules with desirable pharmacological properties. The fluorine substitution can enhance metabolic stability and binding affinity, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This document provides detailed application notes on the use of this compound in the synthesis of a potent kinase inhibitor and includes a comprehensive experimental protocol for its synthesis and application.

Featured Application: Synthesis of a Potent p38 MAPK Inhibitor

A prime example of the utility of this compound is in the synthesis of 4-(4-(2-(benzyloxy)-5-fluorophenyl)pyridin-2-yl)morpholine , a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[2] p38 MAPK is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant target for therapeutic intervention.

Biological Activity

The target compound, 4-(4-(2-(benzyloxy)-5-fluorophenyl)pyridin-2-yl)morpholine, has demonstrated potent inhibitory activity against p38 MAPK.[2]

CompoundTargetIC50 (nM)
4-(4-(2-(benzyloxy)-5-fluorophenyl)pyridin-2-yl)morpholinep38 MAPK35
Table 1: Inhibitory activity of the target compound.[2]

Signaling Pathway

The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation. Its inhibition by compounds such as 4-(4-(2-(benzyloxy)-5-fluorophenyl)pyridin-2-yl)morpholine can modulate these responses, which is of therapeutic interest in various disease states.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors activates inflammation Inflammatory Response transcription_factors->inflammation inhibitor 4-(4-(2-(benzyloxy)-5-fluorophenyl) pyridin-2-yl)morpholine inhibitor->p38 inhibits experimental_workflow start Starting Materials: - 2-Bromo-4-morpholinopyridine - this compound coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Final Product: 4-(4-(2-(benzyloxy)-5-fluorophenyl) pyridin-2-yl)morpholine purification->product

References

The Pivotal Role of 2-Benzyloxy-5-fluorophenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Benzyloxy-5-fluorophenylboronic acid is emerging as a critical building block in the landscape of materials science, particularly in the synthesis of novel organic electronic materials. Its unique molecular architecture, featuring a benzyloxy group and a fluorine substituent on the phenylboronic acid core, allows for the fine-tuning of electronic and photophysical properties in resulting materials. This makes it a valuable precursor for the development of advanced organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The primary application of this compound lies in its utility as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This versatile reaction enables the formation of carbon-carbon bonds to construct complex π-conjugated systems, which are the cornerstone of many organic electronic devices.

The presence of the fluorine atom imparts several advantageous characteristics to the target materials. Its strong electron-withdrawing nature can effectively lower the HOMO and LUMO energy levels of the molecule, which is a key strategy for improving electron injection and enhancing the material's stability against oxidative degradation.[1] Furthermore, the benzyloxy group can influence the solubility and morphological properties of the synthesized polymers or small molecules, which are crucial factors for device fabrication and performance.

In the context of OLEDs, the incorporation of the 2-benzyloxy-5-fluorophenyl moiety can contribute to the development of more efficient and stable blue emitters, which remain a significant challenge in the field. The tailored electronic properties can lead to improved charge balance within the device, resulting in higher quantum efficiencies and longer operational lifetimes.[1]

Key Applications in Materials Synthesis:

  • Organic Light-Emitting Diodes (OLEDs): Synthesis of host materials, emissive layer components, and electron transport materials with tailored electronic properties for enhanced efficiency and stability.[1][4]

  • Conjugated Polymers for Electronics: Development of polymers with specific bandgaps and charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Advanced Sensor Technology: Creation of novel sensory materials where the fluorescence or electronic properties are modulated by the presence of specific analytes.

Quantitative Data Summary

PropertyTypical Value Range for Fluorinated Biaryl EmittersSignificance in OLED Performance
HOMO Energy Level -5.5 to -6.0 eVInfluences hole injection and transport. Deeper HOMO levels can improve stability.
LUMO Energy Level -2.5 to -3.0 eVAffects electron injection and transport. Lower LUMO levels can facilitate electron injection.[1]
Photoluminescence (PL) λmax 450 - 480 nm (Blue Emission)Determines the color of the emitted light.
External Quantum Efficiency (EQE) 5 - 15%Measures the efficiency of converting electrons to photons. Higher values are desirable.
Thermal Decomposition Temp. (Td) > 350 °CIndicates the material's stability at high temperatures, crucial for device longevity.

Experimental Protocols

The following protocols are adapted from established Suzuki-Miyaura coupling procedures for the synthesis of advanced materials using analogous fluorinated phenylboronic acids.[2][3][5] These serve as a robust starting point for researchers utilizing this compound.

Protocol 1: Synthesis of a Biaryl Compound for OLED Applications

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a novel biaryl compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromo-N,N-diphenylaniline) (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

  • Add a degassed 2:1 mixture of toluene and water (15 mL) to the flask.[1]

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis of a Heteroaryl-Aryl Compound

This protocol outlines a rapid and efficient microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equivalents)

  • Heteroaryl halide (e.g., 2-bromopyridine) (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave vial

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine the heteroaryl halide (0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and potassium carbonate (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.[6]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound in materials science.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_R Ar-Pd(II)-R Transmetal->PdII_Ar_R Ar_B R-B(OR)2 (2-Benzyloxy-5-fluorophenyl boronic acid derivative) Ar_B->Transmetal Reactant Base Base (e.g., K3PO4) Base->Transmetal Activation RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Target Material) RedElim->Product Product Formation ArX Ar-X (Aryl/Heteroaryl Halide) ArX->OxAdd Reactant

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Material Synthesis Start Start: Reactant Preparation Reactants Combine Aryl Halide, This compound, Catalyst, and Base Start->Reactants Reaction Suzuki-Miyaura Coupling (Conventional Heating or Microwave) Reactants->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Material Characterization (NMR, MS, etc.) Purification->Characterization End End: Purified Material Characterization->End

Caption: A generalized workflow for the synthesis of advanced materials.

References

Application Notes and Protocols for Bioconjugation with 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide to the use of 2-Benzyloxy-5-fluorophenylboronic acid in bioconjugation. The information is targeted towards researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the site-specific modification of proteins and other biomolecules.

Application Notes

This compound is an arylboronic acid derivative that offers a powerful tool for the site-specific labeling of biomolecules. Its reactivity is primarily centered around the interaction of the boronic acid moiety with specific functional groups present in proteins and other biological macromolecules. The applications of this reagent are diverse and expanding, with significant potential in the development of protein therapeutics, diagnostics, and research tools.

Primary Applications
  • Site-Specific Protein Labeling at N-Terminal Cysteine: The most prominent application of this compound is its rapid and selective reaction with the 1,2-aminothiol of an N-terminal cysteine (NCys) residue. This reaction proceeds at or near neutral pH to form a stable thiazolidino boronate (TzB) complex.[1][2] This method provides a high degree of control over the location of the modification, leading to homogenous bioconjugates.

  • Development of Antibody-Drug Conjugates (ADCs): The ability to achieve site-specific conjugation makes this compound an attractive reagent for the construction of ADCs. By attaching a cytotoxic payload to a monoclonal antibody at a defined location, it is possible to create ADCs with a uniform drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and a better safety profile.

  • Fluorescent Labeling and Imaging: When conjugated to a fluorophore, this compound can be used to label proteins for a variety of imaging applications. This includes tracking protein localization and trafficking within living cells, as well as in vitro assays such as fluorescence microscopy and flow cytometry.[3][4][5][6]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity. Site-specific PEGylation using this compound can produce well-defined PEGylated proteins with preserved biological activity.

  • Surface Immobilization of Proteins: Proteins can be site-specifically immobilized on surfaces functionalized with a suitable reaction partner for the boronic acid. This has applications in the development of biosensors, protein microarrays, and heterogeneous catalysts.

Key Advantages of this compound in Bioconjugation:
  • High Selectivity: The reaction with N-terminal cysteine is highly selective, avoiding modification of other amino acid residues such as lysine or internal cysteines.[1]

  • Rapid Kinetics: The formation of the thiazolidino boronate is exceptionally fast, with second-order rate constants for the analogous 2-formylphenylboronic acid reported to be in the range of 10³ to 5000 M⁻¹s⁻¹.[7]

  • Physiological Reaction Conditions: The conjugation reaction proceeds efficiently at or near neutral pH and ambient temperature, which helps to preserve the structure and function of the protein.[2]

  • Stable Conjugate: The resulting thiazolidino boronate complex exhibits good stability under physiological conditions.[2][7]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical data for the closely related and well-studied 2-formylphenylboronic acid (2-FPBA), which is expected to have very similar reactivity.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) ~5000 M⁻¹s⁻¹Reaction with N-terminal cysteine[7]
Optimal pH 6.5 - 7.5Thiazolidino boronate formation[2]
Reaction Time Minutes to a few hoursDependent on reactant concentrationsInferred from kinetics
Molar Excess of Boronic Acid 1.5 - 20 equivalentsDependent on protein and desired efficiency[8]
Stability of TzB complex Stable at neutral pHDissociates under mildly acidic conditionsInferred from mechanism

Experimental Protocols

The following are model protocols for the bioconjugation of proteins using this compound. These should be considered as a starting point, and optimization may be required for specific proteins and applications.

Protocol 1: Site-Specific Labeling of a Protein with an N-Terminal Cysteine

This protocol describes the general procedure for labeling a protein containing a single N-terminal cysteine residue with a payload functionalized with this compound.

Materials:

  • Protein with an N-terminal cysteine (purified, in a suitable buffer e.g., PBS, pH 7.4)

  • This compound functionalized with the desired payload (e.g., a fluorescent dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Reagent (optional): A small molecule with a 1,2-aminothiol, such as free cysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer.

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) by buffer exchange into the Reaction Buffer.

    • Determine the precise concentration of the protein solution using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).

  • Payload Preparation:

    • Prepare a stock solution of the this compound-payload conjugate in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-100 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the protein solution to the desired final concentration (typically 1-10 mg/mL).

    • Add the required volume of the this compound-payload stock solution to the protein solution to achieve a final molar excess of 5-20 equivalents of the payload over the protein. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction mixture by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Following the incubation, remove the excess unreacted payload by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, the reaction mixture can be dialyzed against the storage buffer.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the UV-Vis absorbance of the purified conjugate at the characteristic wavelengths of the protein (e.g., 280 nm) and the payload.

    • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of the payload and to assess the purity of the sample.

    • Confirmation of Conjugation: Confirm the molecular weight of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via N-Terminal Cysteine

This protocol outlines a general method for the site-specific conjugation of a cytotoxic drug to a monoclonal antibody that has been engineered to contain an N-terminal cysteine.

Materials:

  • Monoclonal antibody with an N-terminal cysteine.

  • This compound-linker-drug conjugate.

  • Conjugation Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2.

  • Purification System: Protein A affinity chromatography or SEC.

  • Analytical Instruments: Hydrophobic Interaction Chromatography (HIC) for DAR determination, SEC for aggregation analysis, and mass spectrometry.

Procedure:

  • Antibody and Drug-Linker Preparation:

    • Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.

    • Dissolve the this compound-linker-drug in a suitable organic solvent (e.g., DMA or DMSO) to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the drug-linker solution to the antibody solution to achieve a molar excess of 5-10 equivalents.

    • Incubate the reaction at room temperature for 2-6 hours with gentle mixing.

  • Purification:

    • Purify the ADC using Protein A affinity chromatography to remove unreacted drug-linker and any unconjugated antibody.

    • Perform a final buffer exchange and polishing step using SEC to remove any aggregates.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.

    • Purity and Aggregation: Assess the purity and the level of aggregation of the ADC by SEC-HPLC.

    • In Vitro Cell Cytotoxicity Assay: Evaluate the potency of the ADC in a relevant cancer cell line.

Visualizations

Bioconjugation_Reaction cluster_reactants Reactants cluster_product Product Protein_NCys Protein with N-Terminal Cysteine (1,2-aminothiol) TzB_Complex Thiazolidino Boronate (TzB) Complex (Stable Conjugate) Protein_NCys->TzB_Complex Rapid Reaction (pH 7.4) Boronic_Acid This compound -Payload Boronic_Acid->TzB_Complex

Bioconjugation of a protein with this compound.

Experimental_Workflow A 1. Protein Preparation (Buffer Exchange) C 3. Conjugation Reaction (Mix Protein and Payload) A->C B 2. Payload Preparation (Dissolve in Organic Solvent) B->C D 4. Incubation (Room Temperature) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (DOL, Purity, Mass) E->F

General experimental workflow for protein bioconjugation.

Signaling_Pathway_Analogy cluster_input Inputs cluster_process Process cluster_output Output Target_Protein Target Protein (N-Terminal Cysteine) Conjugation Bioconjugation Reaction Target_Protein->Conjugation Labeling_Reagent Boronic Acid-Payload Labeling_Reagent->Conjugation Functional_Protein Site-Specifically Labeled Functional Protein Conjugation->Functional_Protein Homogenous Product

Logical relationship of the bioconjugation process.

References

Application Notes and Protocols for the Preparation of Fluorinated Organic Molecules with 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance key properties such as metabolic stability, binding affinity, and lipophilicity. 2-Benzyloxy-5-fluorophenylboronic acid has emerged as a valuable and versatile building block for the synthesis of these fluorinated compounds. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of fluorinated biaryl compounds, which are common motifs in pharmacologically active agents.[1] The protocols outlined herein are designed to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Core Applications

This compound is a key intermediate in several areas of chemical research and development:

  • Pharmaceutical Development: It serves as a crucial component in the synthesis of complex organic molecules for drug discovery, particularly in the development of anti-cancer agents.[1]

  • Organic Synthesis: This boronic acid derivative is frequently employed in palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures.[2]

  • Materials Science: The resulting fluorinated biaryl structures can be utilized in the development of advanced materials with tailored electronic and physical properties.

Experimental Section: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds from aryl halides and arylboronic acids. The following protocols provide detailed procedures for the coupling of this compound with various aryl halides. A key challenge with ortho-fluorinated boronic acids is the potential for protodeboronation under basic conditions; the following protocols are optimized to minimize this side reaction.[3][4]

General Workflow for Suzuki-Miyaura Cross-Coupling

The overall process for the synthesis of fluorinated biaryl compounds using this compound followed by deprotection is illustrated below.

experimental_workflow reagents Reactants: This compound + Aryl Halide coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->coupling protected_product Protected Biaryl Product (2-Benzyloxy-5-fluoro-biaryl) coupling->protected_product purification1 Workup & Purification protected_product->purification1 deprotection Benzyloxy Group Deprotection purification1->deprotection final_product Final Product (5-Fluoro-2-hydroxy-biaryl) deprotection->final_product purification2 Workup & Purification final_product->purification2

General workflow for synthesis and deprotection.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a palladium catalyst with a phosphine ligand.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-benzyloxy-5-fluoro-biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~85-95
4-IodoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (9:1)1004~90
3-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10016~75-85
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)806~90

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Deprotection of the Benzyloxy Group

The benzyloxy group serves as an effective protecting group for the hydroxyl functionality during the Suzuki-Miyaura coupling. Its subsequent removal is a common step to yield the final fluorinated 2-hydroxybiaryl derivative.

Deprotection Workflow

The deprotection step involves the cleavage of the benzyl ether to reveal the free hydroxyl group.

deprotection_workflow start Protected Biaryl Product reaction Deprotection Reaction (e.g., Hydrogenolysis) start->reaction product Final Product (Hydroxybiaryl) reaction->product purification Workup & Purification product->purification

Deprotection of the benzyloxy group.
Protocol 2: Catalytic Hydrogenolysis for Deprotection

This protocol describes a standard method for the removal of the benzyloxy protecting group.

Materials:

  • 2-Benzyloxy-5-fluoro-biaryl derivative

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the 2-benzyloxy-5-fluoro-biaryl derivative in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-hydroxy-biaryl product.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Conclusion

This compound is a highly effective reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer robust methods for both the coupling reaction and the subsequent deprotection of the benzyloxy group. These procedures are amenable to a range of aryl halide coupling partners, making this building block a valuable tool for the preparation of diverse fluorinated molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions, particularly for the Suzuki-Miyaura coupling, is recommended to achieve high yields and minimize side reactions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using 2-Benzyloxy-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This boronic acid presents unique challenges due to both steric hindrance from the ortho-benzyloxy group and electronic effects from the fluorine substituent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion to my desired product. What are the likely causes and how can I fix this?

A1: Low to zero conversion with this substrate is a common issue, typically stemming from its challenging nature. The primary causes are steric hindrance and suboptimal reaction conditions.[1]

  • Potential Cause 1: Ineffective Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The bulky ortho-benzyloxy group can significantly slow down crucial steps in the catalytic cycle.

    • Troubleshooting: Employ catalyst systems known to be effective for hindered couplings. This is the most critical factor to address.

      • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2] These ligands create a more reactive, coordinatively unsaturated Pd(0) center that accelerates the reaction.[2]

      • Use Modern Pre-catalysts: Air-stable palladium pre-catalysts like XPhos Pd G3 or SPhos Pd G4 are often more effective and convenient than generating the active catalyst in situ.[2][3]

  • Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is interdependent and crucial for success.[2]

    • Troubleshooting:

      • Base: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is an excellent starting point for hindered couplings.[2] Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[4][5]

      • Solvent: Ensure the solvent is anhydrous (if applicable) and thoroughly degassed to prevent catalyst decomposition.[2] Common solvent systems include a 10:1 mixture of Dioxane/H₂O or Toluene/H₂O.[2][6]

  • Potential Cause 3: Inactive Catalyst or Oxygen Contamination. The active catalyst is Pd(0). If you are using a Pd(II) source, it must be reduced in situ.[2] The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions.[2][7]

    • Troubleshooting:

      • Ensure your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2]

      • Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[8]

Q2: I am seeing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[7]

  • Potential Cause: Oxygen in the Reaction Mixture. Oxygen can lead to the formation of Pd(II) species that facilitate the homocoupling pathway.[2][7]

    • Troubleshooting: The most effective solution is rigorous exclusion of oxygen. Ensure all solvents are properly degassed and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]

  • Potential Cause: Catalyst Choice. Some catalyst systems may be more prone to promoting homocoupling.

    • Troubleshooting: Experiment with different palladium sources and ligands as described in Q1. In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, reducing the rate of homocoupling.[1]

Q3: My starting boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?

A3: This is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. Electron-deficient boronic acids can be particularly susceptible to this process.[2][7]

  • Potential Cause: Instability of the Boronic Acid. Boronic acids can degrade, especially in the presence of water or under prolonged heating.[2]

    • Troubleshooting:

      • Verify Reagent Quality: Use fresh, high-purity this compound.

      • Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like toluene can reduce the rate of hydrolysis.

      • Convert to a More Stable Derivative: Boronic acids can be converted to more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates. A simple and effective strategy is to form a diethanolamine adduct, which is more stable and can be used directly in the coupling reaction.[2]

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes expected outcomes for the coupling of this compound with a generic aryl bromide based on literature precedents for sterically hindered substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected YieldNotes
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)Dioxane/H₂O100< 20%"Classical" conditions, often ineffective for hindered substrates.[1]
Pd₂(dba)₃ (2%)PPh₃ (8%)K₂CO₃ (3)Toluene/H₂O10020-40%Modest improvement, but still suboptimal for this substrate class.
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Toluene11070-85%Bulky, electron-rich ligands show significant improvement.[1][2]
XPhos Pd G3 (2%)-K₃PO₄ (3)Dioxane/H₂O100> 90%Modern pre-catalysts are highly effective and convenient.[2][3]
PdCl₂(dppf) (3%)-K₂CO₃ (3)MeCN/H₂O8030-50%Often used, but may not overcome severe steric hindrance.[8]

Experimental Protocols

Protocol 1: General Method for a Challenging Suzuki Coupling

This protocol uses a Buchwald-type pre-catalyst, which is often effective for difficult substrates like this compound.[2]

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a pre-heated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can improve stability and handling.[2]

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring at room temperature.

  • Precipitation: A white precipitate will typically form over 10-20 minutes.

  • Isolation: Stir the resulting slurry for an additional 15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol (Protocol 1), typically in a 1:1 mixture of protic/aprotic solvents (e.g., Dioxane/H₂O).

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Fresh boronic acid? - Pure aryl halide? - Dry base? start->check_reagents check_inert 2. Verify Inert Atmosphere - Solvents degassed? - System purged with Ar/N2? check_reagents->check_inert Reagents OK optimize_catalyst 3. Optimize Catalyst System - Using bulky ligand (XPhos, SPhos)? - Using a G3/G4 pre-catalyst? check_inert->optimize_catalyst Atmosphere OK optimize_base 4. Optimize Base & Solvent - Using K3PO4 or Cs2CO3? - Base finely powdered? - Anhydrous solvent? optimize_catalyst->optimize_base Catalyst OK increase_temp 5. Increase Temperature - Reaction at 100-110 °C? optimize_base->increase_temp Conditions OK success Improved Yield increase_temp->success Reaction Complete

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Issues pd0 Active Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X side_reaction2 Catalyst Decomposition (Oxygen) pd0->side_reaction2 pd2_complex Ar-Pd(II)(L)2-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_biaryl Ar-Pd(II)(L)2-Ar' transmetalation->pd2_biaryl side_reaction1 Protodeboronation transmetalation->side_reaction1 slow step (steric hindrance) reductive_elim Reductive Elimination (Often Rate-Limiting for Hindered Substrates) pd2_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Suzuki catalytic cycle with points of failure for hindered substrates.

References

Technical Support Center: Purification Methods for Products from 2-Benzyloxy-5-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Benzyloxy-5-fluorophenylboronic acid. The focus is on addressing specific issues encountered during experimental work, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Effectively purifying the products of reactions involving this compound is critical for obtaining accurate downstream data and ensuring the quality of synthesized compounds. The following table outlines common problems encountered during purification, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Co-elution of Product and Unreacted Boronic Acid - The polarity of the product and the boronic acid are very similar. - Inappropriate solvent system for column chromatography.- Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) during the work-up to convert the acidic boronic acid into its water-soluble boronate salt, which can then be removed in the aqueous layer. - Optimize the solvent system for column chromatography using thin-layer chromatography (TLC). Test various solvent mixtures with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallower gradient during column chromatography can also improve separation.
Presence of Homocoupled Byproduct - The reaction may have been exposed to oxygen. - Suboptimal catalyst or reaction conditions.- Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before and during the reaction. - Meticulous column chromatography with a shallow solvent gradient is often required. - Recrystallization can be an effective method if the product is a solid and has different solubility characteristics than the homocoupled byproduct.
Low Yield After Column Chromatography - The product may be unstable on silica gel. The benzyloxy group can be susceptible to cleavage under acidic conditions, which can be present on the surface of standard silica gel. - The product might be very polar and is not eluting from the column.- Deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. - Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel. - For highly polar products, a more polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) may be necessary.
Product Contaminated with Palladium Catalyst - Inefficient removal of a homogeneous palladium catalyst during work-up.- For heterogeneous catalysts (e.g., Pd/C), filtration through a pad of celite is usually effective. - For homogeneous catalysts, consider using a palladium scavenger. These are commercially available resins that selectively bind to and remove palladium from the solution. - Multiple aqueous washes during the work-up can help reduce palladium levels.
Debenzylation of the Product - Exposure to acidic conditions during work-up or chromatography. - Certain catalytic conditions, particularly with hydrogenolysis-sensitive catalysts, if a hydrogenation step is involved post-coupling.- Avoid strong acidic conditions during the aqueous work-up. Use a mild acid for neutralization if necessary. - Use deactivated silica gel or an alternative stationary phase for chromatography. - If subsequent reactions involve potential debenzylation conditions, consider if the benzyloxy group is the most appropriate protecting group for the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura coupling reaction with this compound?

A1: The most frequent impurities include unreacted this compound, the aryl halide starting material, homocoupled biaryl product (from the coupling of two molecules of the boronic acid), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude mixture before an aqueous work-up.

Q2: What is the first and most critical step in the purification process after my reaction is complete?

A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities. A typical work-up involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or brine.

Q3: My product and the starting aryl halide have very similar Rf values on TLC. How can I separate them?

A3: This is a common challenge. Optimizing your column chromatography is key. Try testing a variety of solvent systems with different selectivities (e.g., toluene/acetone or ether/hexane in addition to the standard ethyl acetate/hexane). Running a very shallow gradient or even an isocratic elution with a finely tuned solvent mixture can improve separation. If both compounds have different functional groups, it might be possible to selectively react one to change its polarity before chromatography.

Q4: Is recrystallization a viable option for purifying products from these reactions?

A4: Yes, if your product is a solid, recrystallization can be a very effective purification technique, particularly for removing impurities with different solubility profiles, such as the homocoupled byproduct. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures, while the impurities remain in solution. Trial and error with small amounts of the crude product in various solvents is the best approach to identify a suitable recrystallization solvent.

Q5: I see a persistent dark color in my organic extracts, even after washing. What is it and how do I remove it?

A5: The dark color is often due to residual palladium, which can exist in various forms, including palladium black. While filtration through celite can remove some of it, finely dispersed palladium may pass through. Using a palladium scavenger is a highly effective method for removing these last traces. Activated carbon can also be used to adsorb some palladium species, though it may also adsorb some of your product, so it should be used with caution.

Experimental Protocols

While optimal conditions are substrate-dependent, the following general protocols for purification can be adapted for products derived from this compound reactions.

Protocol 1: General Aqueous Work-up and Extraction
  • Quench the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with water (2 x volume of the organic layer).

    • To remove unreacted boronic acid, wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH (1 x volume of the organic layer).

    • Wash with brine (1 x volume of the organic layer) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • Adsorbent and Column Preparation:

    • Choose a column of appropriate size for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a more volatile solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity (gradient elution).

    • The optimal solvent system should be determined beforehand by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (or solvent mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

General Experimental Workflow

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction drying Drying & Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General experimental workflow for the purification of products from this compound reactions.

Decision Tree for Purification Method Selection

purification_decision_tree start Is the crude product a solid? is_soluble Is it soluble in a suitable recrystallization solvent? start->is_soluble Yes chromatography Perform Column Chromatography start->chromatography No (Oil) recrystallize Attempt Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography No is_pure Is the product pure after recrystallization? recrystallize->is_pure end_pure Pure Product chromatography->end_pure is_pure->chromatography No is_pure->end_pure Yes

Caption: Decision tree to guide the selection of an appropriate primary purification method.

Troubleshooting Logic for Impure Fractions

troubleshooting_logic start Impure fractions after chromatography co_elution Co-elution of spots on TLC? start->co_elution change_solvent Change solvent system (polarity and/or composition) co_elution->change_solvent Yes streaking Streaking or tailing of spots on TLC? co_elution->streaking No shallow_gradient Use a shallower gradient change_solvent->shallow_gradient re_purify Re-purify change_solvent->re_purify shallow_gradient->re_purify deactivate_silica Deactivate silica with base (e.g., Triethylamine) streaking->deactivate_silica Yes decomposition Suspect decomposition on silica? streaking->decomposition No change_adsorbent Change adsorbent (Alumina, Reverse Phase) deactivate_silica->change_adsorbent deactivate_silica->re_purify change_adsorbent->re_purify decomposition->deactivate_silica Yes

common side reactions with 2-Benzyloxy-5-fluorophenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Benzyloxy-5-fluorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling . The presence of an electron-withdrawing fluorine atom on the phenyl ring can make the boronic acid more susceptible to these undesired pathways.[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-benzyloxy-4-fluorobenzene. This reaction is often accelerated under basic conditions.[1][2][3]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 2,2'-bis(benzyloxy)-5,5'-difluorobiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen can promote this side reaction.[1]

Q2: Why is protodeboronation a significant issue with this boronic acid?

A2: The fluorine atom on the phenyl ring is electron-withdrawing, which increases the electrophilicity of the carbon atom attached to the boron. This makes the C-B bond more susceptible to cleavage, especially in the presence of a base and a proton source (like water), leading to the undesired protodeboronation product.[1][2]

Q3: What factors promote the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1] It can also be influenced by the palladium catalyst system and reaction temperature. In some cases, the palladium catalyst can mediate the coupling of two boronic acid molecules instead of the desired cross-coupling with the aryl halide.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of Protodeboronated Byproduct

If you are observing a significant amount of the protodeboronated byproduct (1-benzyloxy-4-fluorobenzene) and a low yield of your target molecule, consider the following troubleshooting steps.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Base is too strong or concentration is too high Use a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[1][4]Strong bases can accelerate the rate of base-catalyzed protodeboronation. Weaker bases provide the necessary conditions for transmetalation while minimizing the degradation of the boronic acid.[1][4][5]
High reaction temperature Lower the reaction temperature. If the desired reaction is sluggish at lower temperatures, a highly active catalyst system may be required.[1]The rate of protodeboronation is often more sensitive to temperature than the cross-coupling reaction. Lowering the temperature can selectively slow down the side reaction.[1]
Prolonged reaction time Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a highly active catalyst to shorten the required reaction time.Minimizing the exposure of the boronic acid to the reaction conditions reduces the extent of decomposition.
Presence of water Use anhydrous solvents and reagents. If aqueous base is necessary, minimize the amount of water.Water can act as a proton source for protodeboronation.[3]
Suboptimal catalyst system Employ a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][6][7]Highly active catalysts can promote the desired cross-coupling at a much faster rate than the protodeboronation, even at lower temperatures.[6][7][8]

This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling of unstable polyfluorophenyl boronic acids.[4][6]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, and the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed anhydrous THF.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[6]

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of Homocoupling Byproduct

If you are observing the formation of the symmetrical biaryl byproduct, 2,2'-bis(benzyloxy)-5,5'-difluorobiphenyl, consider the following solutions.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Presence of oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]Oxygen can promote the oxidative homocoupling of the boronic acid.[1]
Catalyst system Screen different palladium catalysts and ligands. In some cases, specific ligands can suppress homocoupling.The nature of the catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
High temperature Lower the reaction temperature.Higher temperatures can sometimes favor homocoupling.

Reaction Pathway Visualizations

The following diagrams illustrate the intended Suzuki-Miyaura coupling pathway and the common side reactions.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 CouplingProduct Desired Product (R1-R2) RedElim->CouplingProduct ArX Aryl Halide (R1-X) ArX->OxAdd BoronicAcid This compound (R2-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling BoronicAcid This compound (Ar-B(OH)2) Protonation Base, H2O BoronicAcid->Protonation Dimerization Pd Catalyst, O2 BoronicAcid->Dimerization ProtodeboronatedProduct 1-Benzyloxy-4-fluorobenzene (Ar-H) Protonation->ProtodeboronatedProduct HomocouplingProduct 2,2'-bis(benzyloxy)-5,5'-difluorobiphenyl (Ar-Ar) Dimerization->HomocouplingProduct

References

optimizing reaction time and temperature for 2-Benzyloxy-5-fluorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-fluorophenylboronic acid in Suzuki-Miyaura and other cross-coupling reactions. The guidance aims to help optimize reaction time and temperature to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the purity and integrity of your this compound, aryl halide, palladium catalyst, ligand, and base. Boronic acids can degrade over time, and catalysts can lose activity.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure your reaction is performed under a thoroughly inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is crucial. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like triphenylphosphine.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Q2: I am observing significant amounts of homocoupling of this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To minimize it:

  • Improve Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its incomplete reduction to the active Pd(0) species can promote homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature for a longer period.

Q3: What is the optimal temperature range for couplings with this compound, and how does reaction time play a role?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many Suzuki-Miyaura couplings, temperatures between 80°C and 110°C are effective. However, for sensitive substrates, lower temperatures may be necessary.[1]

  • Higher Temperatures (e.g., >100°C): Can lead to faster reaction times but may also increase the rate of catalyst decomposition, protodeboronation (loss of the boronic acid group), and other side reactions.

  • Lower Temperatures (e.g., Room Temperature to 60°C): May require longer reaction times but can improve selectivity and reduce the formation of byproducts. Highly active catalyst systems, often employing Buchwald-type ligands, can facilitate reactions at lower temperatures.[1]

It is crucial to monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time at a given temperature. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and the formation of impurities.

Q4: Can the benzyloxy group on the boronic acid cause any specific issues during the coupling reaction?

A4: The ortho-benzyloxy group introduces significant steric bulk around the boronic acid moiety. This can slow down the transmetalation step of the catalytic cycle. To overcome this:

  • Use Bulky Ligands: As mentioned, bulky, electron-rich ligands like XPhos or SPhos can facilitate the coupling of sterically hindered substrates.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance, though this must be balanced against potential side reactions.

  • Longer Reaction Times: A longer reaction time may be required to achieve full conversion due to the slower reaction rate.

Additionally, while less common, cleavage of the benzyl group is a possibility under harsh reaction conditions, although this is more prevalent with hydrogenolysis conditions rather than typical Suzuki-Miyaura conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Inappropriate base or solvent.4. Low reaction temperature.5. Steric hindrance from the benzyloxy group.1. Use fresh, high-purity catalyst and ligand. Consider a more active catalyst system (e.g., a Buchwald precatalyst).2. Thoroughly degas solvents and maintain a positive pressure of inert gas.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.5. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote coupling of the hindered substrate.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst.3. Excessively high temperature or prolonged reaction time.4. Presence of protic impurities (for protodeboronation).1. Improve degassing procedures.2. Use a Pd(0) catalyst source or a highly efficient precatalyst.3. Optimize reaction time and temperature by monitoring the reaction closely. Consider running the reaction at a lower temperature for a longer duration.4. Ensure all reagents and solvents are dry if protodeboronation is a significant issue.
Incomplete Consumption of Starting Materials 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Poor solubility of reagents.1. Increase reaction time or temperature, while monitoring for side product formation.2. Increase catalyst loading or switch to a more robust catalyst system.3. Ensure vigorous stirring. Consider a different solvent system to improve solubility.

Data on Reaction Conditions for a Structurally Similar Boronic Acid

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.596
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)40289
4,7-DichloroquinolinePd(OAc)₂ (10)-K₂CO₃ (3)Dioxane/H₂O (4:1)1001275
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80485

Note: This data is for 2,5-difluorophenylboronic acid and is intended as a guide. Optimization for this compound is recommended.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid R-B(OH)₂ (2-Benzyloxy-5-fluorophenyl boronic acid) BoronicAcid->ArPdX Base Base Base->ArPdX

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Reagents OK Optimize_Conditions Optimize Reaction Conditions Check_Atmosphere->Optimize_Conditions Atmosphere OK Screen_Catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base (K₃PO₄, Cs₂CO₃) Optimize_Conditions->Screen_Base Optimize_Temp_Time Optimize Temperature & Time (e.g., 80-110°C, monitor progress) Optimize_Conditions->Optimize_Temp_Time Success Improved Yield Screen_Catalyst->Success Screen_Base->Success Optimize_Temp_Time->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

dealing with impurities in 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities associated with 2-Benzyloxy-5-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a versatile boronic acid derivative used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structure, featuring a fluorine atom and a benzyloxy group, makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.[1] It is often used in the development of drugs targeting cancer and other diseases.[1]

Q2: What are the common impurities found in this compound?

A2: Common impurities can include:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines. It is not uncommon for commercially available this compound to contain varying amounts of its anhydride.[2]

  • Protodeborylation Products: These are impurities where the boronic acid group is replaced by a hydrogen atom.[3]

  • Homocoupling Products: Dimers of the starting materials or the desired product can form during synthesis or storage.

  • Oxidized or Polymerized Materials: Exposure to air or other oxidizing agents can lead to the formation of various oxidized byproducts.[3]

  • Residual Solvents and Reagents: Impurities from the synthesis process, such as solvents or unreacted starting materials, may be present.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of boronic acids:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the purity of boronic acids.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used.[4][5] Special attention must be paid to the mobile phase conditions to prevent on-column hydrolysis of the boronic acid.[4][5] Using a mobile phase with no pH modifier or a highly basic mobile phase with an ion-pairing reagent can be effective.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used, sometimes requiring derivatization, to analyze for volatile impurities.[6]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation and impurity formation, this compound should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity by qNMR Despite Supplier's Specification - Formation of boroxine (anhydride).- Degradation during storage or handling.- The presence of boroxine is common and may not affect subsequent reactions. Consider this in your calculations.- If other impurities are present, purification is necessary.
Difficulty in Purification by Standard Silica Gel Chromatography - Boronic acids are often polar and can stick to or be degraded by silica gel.[3]- Consider alternative purification methods such as recrystallization, acid/base extraction, or derivatization.- If chromatography is necessary, try using deactivated silica gel or a different stationary phase like C18 for reversed-phase chromatography.[2][3]
Product Streaking or Poor Separation on C18 HPLC Column - Interaction of the boronic acid with the stationary phase.- On-column degradation.- Adjust the mobile phase pH. Using a highly basic mobile phase (pH ~12.4) with an ion-pairing reagent can improve peak shape.[4]- Use a column with low silanol activity.[5]- Employ a non-aqueous, aprotic diluent for sample preparation.[4]
Unexpected Side Products in Suzuki-Miyaura Coupling Reaction - Impurities in the boronic acid (e.g., protodeborylation product).- Degradation of the boronic acid under reaction conditions.- Purify the boronic acid before use.- Use fresh, high-purity boronic acid.- Optimize reaction conditions (e.g., temperature, reaction time) to minimize degradation.
Inconsistent Results in Repetitive Experiments - Variable purity of the boronic acid starting material.- Degradation of the stock solution over time.- Always assess the purity of a new batch of boronic acid.- Prepare fresh solutions of the boronic acid for each experiment.

Experimental Protocols

Protocol 1: Purification by Acid/Base Extraction

This method is useful for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Extract the organic solution with an aqueous base (e.g., 1 M NaOH solution). The boronic acid will deprotonate and move into the aqueous layer.[2]

  • Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) until the boronic acid precipitates.[7]

  • Product Extraction: Extract the precipitated pure boronic acid back into an organic solvent like ethyl acetate.[3][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method can be effective for isolating the boronic acid from certain impurities.[2][3]

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., ethyl acetate) and add diethanolamine. The diethanolamine adduct of the boronic acid may precipitate out of the solution.[2][3]

  • Isolation: Isolate the precipitated adduct by filtration.

  • Liberation of Boronic Acid: To recover the free boronic acid, the adduct can be treated with a saturated boric acid solution or an acid like 1 M HCl.[2][3]

  • Extraction: Extract the liberated boronic acid into an organic solvent (e.g., ethyl acetate).[3]

  • Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified boronic acid.

Protocol 3: Reversed-Phase HPLC for Purity Analysis

This protocol is adapted from general methods for boronic acid analysis.[4][5]

  • Column: XSelect™ Premier HSS T3 Column or equivalent C18 column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 16 minutes), followed by a hold and re-equilibration.

  • Flow Rate: As per column specifications (e.g., 1.0 mL/min).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent to minimize hydrolysis.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude 2-Benzyloxy-5- fluorophenylboronic acid recrystallization Recrystallization start->recrystallization Choose Method acid_base Acid/Base Extraction start->acid_base Choose Method dea_adduct Diethanolamine Adduct Formation start->dea_adduct Choose Method hplc HPLC recrystallization->hplc Assess Purity acid_base->hplc Assess Purity dea_adduct->hplc Assess Purity hplc->recrystallization Purity < 95% (Re-purify) hplc->acid_base Purity < 95% (Re-purify) hplc->dea_adduct Purity < 95% (Re-purify) end Pure 2-Benzyloxy-5- fluorophenylboronic acid hplc->end Purity > 95% qnmr qNMR gcms GC-MS end->qnmr Final QC end->gcms Final QC

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_analysis_type Analysis Method cluster_actions Corrective Actions cluster_purification_method Purification Choice start Low Purity Detected is_qnmr Is the primary impurity boroxine (by qNMR)? start->is_qnmr change_conditions Change analytical conditions (e.g., HPLC mobile phase) start->change_conditions If poor analytical separation proceed Proceed with reaction (adjust stoichiometry) is_qnmr->proceed Yes purify Purify the material is_qnmr->purify No recrystallize Recrystallization purify->recrystallize Select Method acid_base Acid/Base Extraction purify->acid_base Select Method

Caption: A decision tree for troubleshooting low purity issues with this compound.

References

Technical Support Center: ortho-Substituted Phenylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered when using ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems users might encounter.

Q1: Why is my reaction yield extremely low when using an ortho-substituted phenylboronic acid?

A1: Low yields in couplings with ortho-substituted phenylboronic acids are most commonly due to steric hindrance.[1] This steric bulk slows down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] To overcome this, several "forcing" conditions and specialized catalyst systems are required.

  • Initial Checks:

    • Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly under an inert atmosphere. Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]

    • Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Troubleshooting Steps:

    • Switch to a Bulky Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] The most critical change is to use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3][4] These ligands promote the formation of the active catalytic species and accelerate the key reaction steps.[3]

    • Increase Reaction Temperature: Sterically hindered substrates require more thermal energy. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C or higher.[1][3]

    • Re-evaluate Base and Solvent: The choice of base and solvent is critical. A stronger base like potassium tert-butoxide (t-BuOK) or a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) is often more effective than carbonates.[3] Anhydrous, aprotic solvents like dioxane or toluene are preferred.[3][4]

Q2: How can I minimize protodeboronation of my ortho-substituted boronic acid?

A2: Protodeboronation is a common side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, consuming the starting material.[5] This is especially problematic with electron-deficient or sterically hindered boronic acids under basic conditions.[2][6]

  • Strategies to Minimize Protodeboronation:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][5]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source.[2] Using anhydrous conditions can help suppress this side reaction.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[5] MIDA boronates are particularly useful as they slowly release the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[5]

    • Optimize Catalyst System: A highly active catalyst system with bulky, electron-rich ligands can accelerate the desired cross-coupling to outcompete the rate of protodeboronation.[5]

Q3: My reaction starts but stalls before completion. What should I do?

A3: Reaction stalling often points to catalyst deactivation or instability of one of the reagents.

  • Troubleshooting Steps:

    • Check for Catalyst Decomposition: The appearance of palladium black is a clear sign of catalyst precipitation and deactivation.[2] This can be caused by insufficient ligand, high temperatures, or impurities.[2] Ensure you are using an appropriate palladium-to-ligand ratio (typically 1:1 to 1:2 for pre-catalysts).

    • Reagent Stability: The boronic acid itself might be degrading over the course of the reaction (see Q2 on protodeboronation).

    • Add Fresh Catalyst: In some cases, a second charge of the catalyst (and ligand) can restart a stalled reaction, although this is not ideal for reaction economy.

Data Summary: Catalyst & Base Performance

The selection of catalyst, ligand, and base is paramount for successfully coupling sterically hindered substrates. The following tables summarize conditions reported for challenging ortho-substituted couplings.

Table 1: Effect of Ligand and Base on Yield for Hindered Couplings
Aryl Halideortho-Substituted Boronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-m-xylene2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100>95
2-Chlorotoluene2-Methylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11092
1-Bromo-2,4,6-trimethylbenzenePhenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃Toluene10098
2-Bromoanisole2-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2)N/AK₃PO₄Dioxane/H₂O10085
1-Chloro-2-nitrobenzene2-Isopropylphenylboronic acidPd/BI-DIME (2)N/AK₃PO₄Toluene9091[7]

Data compiled from representative literature procedures and generalized for comparison.

Key Experimental Protocol

This section provides a detailed methodology for a generic Suzuki-Miyaura coupling reaction involving a sterically hindered ortho-substituted phenylboronic acid.

Protocol: Coupling of 2-Bromotoluene with 2-Methylphenylboronic Acid

Reagents & Equipment:

  • 2-Bromotoluene (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (Palladium precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vial with stir bar and septum-sealed cap

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Reaction Setup:

    • In an inert atmosphere (glovebox), add the 2-bromotoluene, 2-methylphenylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst to the reaction vial.[1]

    • Seal the vial with the septum cap.

  • Solvent Addition:

    • Remove the vial from the glovebox. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[1] The final concentration should be around 0.1–0.5 M with respect to the limiting reagent.

  • Degassing (if not using a glovebox):

    • If the solids were added in air, seal the vial and purge with argon or nitrogen for 5-10 minutes. Then add the degassed solvent.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath set to 100-110 °C.[1]

    • Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]

Visual Guides

Mechanism & Workflow Diagrams

The following diagrams illustrate key concepts and troubleshooting workflows.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation (Sterically Hindered Step) pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar¹-Ar² re->product ar1x Ar¹-X ar1x->oa ar2b Ar²-B(OR)₃⁻ ar2b->tm Troubleshooting_Workflow start Low Yield / No Reaction check1 Check Reaction Basics: - Inert Atmosphere? - Reagents Weighed Correctly? - Temperature Correct? start->check1 step1 Fix Basic Setup check1->step1 No check2 Is Protodeboronation or Homocoupling Observed? check1->check2 Yes step1->start Retry step2 Switch to Milder Base (K₃PO₄) Use Anhydrous Solvent Protect Boronic Acid (MIDA) check2->step2 Yes check3 Is Catalyst System Optimal for Steric Hindrance? check2->check3 No step2->start Retry step3 Use Bulky Ligand (XPhos, SPhos) Increase Temperature (100-110°C) Use Stronger Base (t-BuOK) check3->step3 No success Reaction Successful check3->success Yes step3->start Retry Competing_Pathways start ortho-Substituted Ar-B(OH)₂ desired_path Desired Pathway: Suzuki Coupling transmetalation Transmetalation (with Pd-Complex) start->transmetalation undesired_path Side Reaction: Protodeboronation protonolysis Protonolysis (H₂O, Base) start->protonolysis product Coupled Product Ar-Ar' transmetalation->product side_product Side Product Ar-H protonolysis->side_product

References

enhancing the stability of 2-Benzyloxy-5-fluorophenylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 2-Benzyloxy-5-fluorophenylboronic acid in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to enhance the stability and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the potential causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura reactions involving this compound are often attributed to the instability of the boronic acid under the reaction conditions. The primary culprits are protodeboronation and other decomposition pathways.

Troubleshooting Steps:

  • Assess the Quality of the Boronic Acid:

    • Boronic acids can degrade over time. It is advisable to use freshly purchased or properly stored material.

    • Degradation can sometimes be observed as the formation of a white, less soluble powder, which could be the trimeric anhydride (boroxine).

  • Optimize Reaction Conditions:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For challenging substrates like electron-deficient or sterically hindered boronic acids, highly active catalyst systems are recommended. Buchwald-type ligands such as SPhos and XPhos are often effective.

    • Base Selection: The strength and type of base can significantly impact the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).

    • Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the decomposition of the boronic acid. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimizing the reaction time can also reduce the extent of decomposition.

  • Consider Using a More Stable Boronic Acid Derivative:

    • Converting the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a pinacol ester, can significantly improve reaction outcomes. These derivatives can be more resistant to protodeboronation and can slowly release the active boronic acid under the reaction conditions.

Q2: I am observing a significant amount of a byproduct that appears to be 1-benzyloxy-4-fluorobenzene. What is causing this and how can I prevent it?

The formation of 1-benzyloxy-4-fluorobenzene is a strong indication of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly prevalent with electron-deficient arylboronic acids.

Prevention Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried, as water can be a proton source for protodeboronation.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to other decomposition pathways and catalyst deactivation.

  • Milder Base: As mentioned previously, using a weaker base can significantly reduce the rate of protodeboronation.

  • Slow Addition: In some cases, the slow addition of the boronic acid or the base to the reaction mixture can help to maintain a low concentration of the active boronate species, thereby minimizing side reactions.

Q3: Is the benzyloxy group stable under typical Suzuki-Miyaura coupling conditions? Could debenzylation be a competing reaction?

While the benzyloxy group is generally stable under the basic conditions of a Suzuki-Miyaura reaction, cleavage can occur under certain circumstances, particularly if acidic conditions are inadvertently introduced during the reaction or workup.

Considerations for Benzyl Group Stability:

  • Avoid Acidic Conditions: Ensure the reaction and workup steps remain basic or neutral to prevent acid-catalyzed debenzylation.

  • Choice of Palladium Catalyst: Some palladium catalysts, in combination with certain ligands or additives, could potentially facilitate debenzylation, although this is less common under standard Suzuki conditions. If debenzylation is suspected, screening different catalyst systems may be beneficial.

Quantitative Data Summary

Condition/FactorEffect on StabilityRecommendation for this compound
pH Increased decomposition at both high and low pH.Maintain a mildly basic pH during the reaction.
Temperature Higher temperatures accelerate decomposition.Use the lowest effective temperature for the coupling reaction.
Presence of Water Promotes protodeboronation.Use anhydrous solvents and reagents.
Oxygen Can lead to oxidative degradation.Thoroughly degas the reaction mixture.
Base Strength Stronger bases can increase the rate of protodeboronation.Use weaker bases such as K₂CO₃ or Cs₂CO₃.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound using a Buchwald-type Catalyst

This protocol is designed to minimize degradation of the boronic acid by employing a highly active catalyst that allows for lower reaction temperatures and shorter reaction times.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Stability and Troubleshooting

Decomposition Pathways of this compound

Key Decomposition Pathways A This compound B Protodeboronation A->B H+ (e.g., from H2O) D Oxidation A->D O2 F Boroxine Formation A->F - H2O C 1-Benzyloxy-4-fluorobenzene B->C E Phenolic Byproducts D->E G Trimeric Anhydride F->G

Caption: Major decomposition pathways for this compound under reaction conditions.

Troubleshooting Workflow for Low Yields in Suzuki Coupling

Troubleshooting Low Yields Start Low Yield Observed Check_Purity Check Boronic Acid Purity Start->Check_Purity Optimize_Base Optimize Base (Weaker Base?) Check_Purity->Optimize_Base Purity OK End Improved Yield Check_Purity->End Impure, Used Fresh Reagent Optimize_Temp Optimize Temperature (Lower?) Optimize_Base->Optimize_Temp Optimize_Base->End Yield Improved Optimize_Catalyst Optimize Catalyst/Ligand Optimize_Temp->Optimize_Catalyst Optimize_Temp->End Yield Improved Use_Derivative Use a More Stable Derivative (e.g., Trifluoroborate) Optimize_Catalyst->Use_Derivative Still Low Yield Optimize_Catalyst->End Yield Improved Use_Derivative->End

Technical Support Center: Suzuki-Miyaura Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction with a fluorinated boronic acid is resulting in a low yield or no product at all. What are the primary factors to investigate?

Answer:

Low or no yield in Suzuki-Miyaura reactions with fluorinated boronic acids is a common issue, often stemming from the electronic properties of the fluorinated substrate. The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making the transmetalation step of the catalytic cycle more difficult.[1] Here are the key areas to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient systems, specialized ligands are often required to facilitate the catalytic cycle.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to improve the efficiency of couplings with electron-deficient boronic acids.[2][3] N-heterocyclic carbenes (NHCs) can also be effective.[3] Standard ligands like triphenylphosphine (PPh₃) may be less effective for these challenging substrates.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and yield.

    • Recommendation: Stronger bases are often required to facilitate the transmetalation of electron-deficient boronic acids.[3] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly in promoting the formation of a reactive palladium-fluorido intermediate.[5][6]

  • Solvent System: The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction mechanism.[4]

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water, are commonly used.[4] A mixture of dioxane and water (e.g., 4:1 or 10:1) can be beneficial for dissolving inorganic bases and facilitating the formation of the active boronate species.[3][4] However, be mindful that excess water can lead to protodeboronation.[4]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, especially with challenging substrates.

    • Recommendation: Increasing the reaction temperature, typically to between 80-110 °C, can help overcome the activation energy barrier for the transmetalation step.[3][7]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_base Assess Base Strength check_catalyst->check_base If no improvement solution Improved Yield check_catalyst->solution Switch to bulky, e--rich ligand (e.g., SPhos, XPhos) check_solvent Optimize Solvent System check_base->check_solvent If no improvement check_base->solution Use stronger base (e.g., K3PO4, Cs2CO3) check_temp Increase Reaction Temperature check_solvent->check_temp If no improvement check_solvent->solution Try dioxane/water mixture check_temp->solution Increase to 80-110 °C

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions with fluorinated boronic acids.

Issue 2: Significant Protodeboronation

Question: I am observing a significant amount of the protodeboronated side product in my reaction. How can I minimize this?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids which can be more susceptible to hydrolysis.[8][9] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.

  • Anhydrous Conditions: Water is the primary proton source for protodeboronation.[3]

    • Recommendation: Switching to anhydrous reaction conditions can significantly reduce this side reaction. Ensure solvents are thoroughly dried and use a dry, finely powdered base.[3]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3]

    • Recommendation: Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Use of Boronic Acid Derivatives: Protecting the boronic acid functionality can prevent premature decomposition.

    • Recommendation: Convert the fluorinated boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][10] These derivatives exhibit enhanced stability and undergo a slow release of the active boronic acid under the reaction conditions.[7] Potassium organotrifluoroborates (R-BF₃K) are another stable alternative that can mitigate protodeboronation.[11][12]

Logical Decision Tree for Minimizing Protodeboronation

protodeboronation_logic start Protodeboronation Observed anhydrous Switch to Anhydrous Conditions? start->anhydrous milder_base Use Milder Base? anhydrous->milder_base No solution Reduced Protodeboronation anhydrous->solution Yes derivatize Use Boronic Acid Derivative? milder_base->derivatize No milder_base->solution Yes (e.g., KF, K2CO3) derivatize->solution Yes (e.g., Pinacol ester, MIDA boronate)

Caption: Decision-making process to address protodeboronation in Suzuki-Miyaura couplings.

Issue 3: Formation of Homocoupling Side Products

Question: My reaction is producing a significant amount of homocoupled product from my fluorinated boronic acid. What causes this and how can I prevent it?

Answer:

The homocoupling of boronic acids to form a biaryl species is a common side reaction, often promoted by the presence of oxygen.[3] With highly electron-deficient fluorinated boronic acids, homocoupling can sometimes occur through alternative mechanisms as well.[13]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.[3]

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3][7] Solvents should be properly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[3]

  • Catalyst Choice: Some palladium catalysts may have a higher propensity to promote homocoupling.

    • Recommendation: Using air-stable palladium precatalysts, such as palladacycles, can sometimes minimize side reactions related to catalyst decomposition.[3]

  • Reaction Conditions: In some cases, specific combinations of base and solvent can favor homocoupling.

    • Recommendation: If homocoupling persists despite rigorous exclusion of oxygen, re-evaluation of the base and solvent system may be necessary. For instance, the combination of CsF and Ag₂O has been shown to promote the desired cross-coupling over side reactions for pentafluorophenylboronic acid.[14]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated boronic acids generally less reactive than their non-fluorinated analogs in Suzuki-Miyaura couplings?

A1: The high electronegativity of fluorine acts as a strong electron-withdrawing group, which decreases the electron density of the aromatic ring to which the boronic acid is attached.[1] This increased Lewis acidity can make the transmetalation step, which is often the rate-limiting step in the catalytic cycle, more challenging.[1] Electron-rich boronic acids tend to be more nucleophilic and thus react more readily in the transmetalation step.

Q2: Can I use potassium organotrifluoroborates (R-BF₃K) instead of fluorinated boronic acids? What are the advantages?

A2: Yes, potassium organotrifluoroborates are excellent alternatives. They are generally more stable, crystalline solids that are easier to handle and purify than the corresponding boronic acids.[11] They can mitigate issues like protodeboronation by providing a slow release of the boronic acid in situ.[9][12] However, their hydrolysis to the active boronic acid is a key step and can be influenced by reaction conditions, including the presence of a base or even the glass surface of the reaction vessel.[11][12]

Q3: What is the "2-pyridyl problem" and how does it relate to fluorinated pyridine boronic acids?

A3: The "2-pyridyl problem" refers to the difficulty in using 2-pyridylboronic acids in Suzuki-Miyaura couplings because the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[7] While fluorination can offer unique electronic properties, a fluorinated 2-pyridylboronic acid still presents this challenge. Using more stable derivatives like MIDA boronates can sometimes overcome this issue.[7]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Suzuki Couplings with Electron-Deficient Boronic Acids
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly deactivated substrates.1-3

Data compiled from literature sources.[2]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Couplings

The following data, adapted from a study on a related substrate (pyridine-2-sulfonyl fluoride), provides a useful starting point for optimizing reactions with fluorinated boronic acids.[4]

Reaction: Pyridine-2-sulfonyl fluoride + 2-Thiopheneboronic acid → 2-(Thiophen-2-yl)pyridine

BaseSolventYield (%)
Na₃PO₄DioxaneGood
K₂CO₃Dioxane/H₂OVariable
Cs₂CO₃DioxaneVariable
KFDioxaneVariable

This table illustrates the importance of screening both the base and solvent system for optimal results.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • (Hetero)aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated boronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 0.03 mmol, 3.0 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve ~0.2 M concentration)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide, the fluorinated boronic acid, and the base.[4][15]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7][15]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe. In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and ligand in the reaction solvent and add it to the reaction mixture via syringe.[15]

  • Reaction: Replace the septum with a Teflon screw cap and seal the vessel tightly. Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours).[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][15]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers and wash with brine.[15]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[3][15]

Suzuki-Miyaura Catalytic Cycle with Fluorinated Boronic Acids

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)-R' L_n transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product boronic_acid Ar_F-B(OH)₂ boronate [Ar_F-B(OH)₃]⁻ boronic_acid->boronate base Base (OH⁻) base->boronic_acid boronate->transmetalation Often Rate-Limiting for e--deficient Ar_F aryl_halide R-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step with electron-deficient fluorinated boronic acids.

References

Technical Support Center: 2-Benzyloxy-5-fluorophenylboronic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-5-fluorophenylboronic acid. The following information is designed to help you navigate common challenges during reaction workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is complete (by TLC/LCMS), but I'm struggling to remove the boron-containing byproducts during workup. What is a standard workup procedure?

A1: A common issue is the persistence of boronic acid-related impurities. A standard aqueous workup is the first step.

  • Initial Quench: Quench the reaction mixture with water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract your product into an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • An aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and its byproducts.

    • Water.

    • Brine (saturated aqueous NaCl) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

If boron impurities persist, consider the following:

  • Methanol Co-distillation: After initial concentration, dissolve the crude product in methanol and re-concentrate. Repeating this process 2-3 times can help remove boron residues as volatile trimethyl borate.[1]

  • Potassium Fluoride (KF) Wash: Washing the organic layer with an aqueous solution of 1M KF can help to sequester boron impurities as trifluoroborate salts, which are often more soluble in the aqueous phase.[1]

Q2: I suspect my this compound is degrading during the reaction, leading to low yields. What could be the cause?

A2: Fluorinated phenylboronic acids can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[2] The electron-withdrawing nature of the fluorine atom can make the carbon-boron bond more labile.

  • Base Selection: Consider using a milder base. While strong bases like NaOH or KOH are common, they can promote degradation. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.

  • Reaction Temperature: If possible, lower the reaction temperature. The use of highly active palladium catalysts and ligands may allow for efficient coupling at room temperature or slightly elevated temperatures (e.g., 40-60 °C), minimizing boronic acid decomposition.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize prolonged exposure to reaction conditions that may cause degradation.

Q3: My final product is contaminated with a byproduct that appears to be the debenzylated analog of my target molecule. How can this happen and how do I remove it?

A3: The benzyl ether protecting group, while generally robust, can be cleaved under certain conditions, some of which might be encountered during a Suzuki reaction or workup.

  • Cause of Debenzylation:

    • Palladium-Catalyzed Hydrogenolysis: If there is a source of hydrogen in your reaction (e.g., from a solvent like isopropanol or from certain additives), the palladium catalyst can facilitate the cleavage of the benzyl ether to yield a phenol and toluene.[3] Ensure your solvents and reagents are anhydrous and free of potential hydrogen donors if this is a concern.

    • Acidic Conditions: While less common in standard Suzuki workups, exposure to strong acids can cleave benzyl ethers. Ensure any acidic washes are performed with dilute acid and for a minimal duration.

  • Purification Strategy: Separating the desired benzylated product from the debenzylated phenol byproduct can typically be achieved by silica gel column chromatography. The phenol is significantly more polar than the corresponding benzyl ether, allowing for good separation. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is usually effective.

Q4: I am observing a significant amount of a homocoupling byproduct (a biphenyl derived from two molecules of this compound). How can I minimize this?

A4: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4]

  • Thorough Degassing: It is critical to thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.

Experimental Protocols

Standard Aqueous Workup Protocol for a Suzuki Coupling Reaction
  • Cooling and Quenching: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding 5-10 volumes of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

  • Basic Wash: Combine the organic extracts and wash with 1M NaOH (2 x 5 volumes) to remove unreacted boronic acid.

  • Neutralization and Final Washes: Wash the organic layer with water (1 x 5 volumes) followed by brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography.

Data Presentation

The following table can be used to log and compare the effectiveness of different workup procedures on product yield and purity.

Workup Procedure Starting Material (g) Crude Yield (g) Purity by LCMS (%) Final Yield after Chromatography (g) Notes
Standard Aqueous Wash
+ Methanol Co-distillation
+ Aqueous KF Wash
Other

Visualizations

General Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, and Base B Add Degassed Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LCMS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Final Product J->K

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check_SM Starting Material Remaining? Start->Check_SM Check_Byproducts Major Byproducts Observed? Start->Check_Byproducts Check_SM->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Deboronated_SM Protodeboronation Product Check_Byproducts->Deboronated_SM Protodeboronation Homocoupling Homocoupling Product Check_Byproducts->Homocoupling Homocoupling Debenzylation Debenzylated Product Check_Byproducts->Debenzylation Debenzylation Sol_Incomplete Potential Solutions: - Increase temperature - Change catalyst/ligand - Use a stronger base - Increase reaction time Incomplete_Rxn->Sol_Incomplete Sol_Deboronated Potential Solutions: - Use milder base (K₂CO₃, K₃PO₄) - Lower reaction temperature - Use a more active catalyst for lower temp reaction Deboronated_SM->Sol_Deboronated Sol_Homocoupling Potential Solutions: - Thoroughly degas solvents - Maintain inert atmosphere Homocoupling->Sol_Homocoupling Sol_Debenzylation Potential Solutions: - Use hydrogen-free solvents - Purify by column chromatography Debenzylation->Sol_Debenzylation

Caption: A logical guide for troubleshooting low yields in reactions.

References

Validation & Comparative

A Comparative Guide to 2-Benzyloxy-5-fluorophenylboronic Acid and Other Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is pivotal to the success of this transformation. This guide provides a comparative overview of 2-Benzyloxy-5-fluorophenylboronic acid alongside other common fluorinated phenylboronic acids, offering insights into their reactivity and performance based on available experimental data.

The introduction of fluorine atoms and other substituents, such as a benzyloxy group, into the phenylboronic acid structure significantly influences the electronic properties and steric hindrance around the boronic acid moiety. These factors, in turn, dictate the efficiency of the Suzuki-Miyaura coupling, affecting reaction rates, yields, and the propensity for side reactions.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic nature of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic group to be transferred, which can facilitate the crucial transmetalation step. Conversely, electron-withdrawing groups (EWGs), such as fluorine, can decrease electron density on the boron-bearing carbon, which can also influence the transmetalation rate.

The position of these substituents is also critical. Ortho-substituents, like the benzyloxy group in this compound, can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst. However, some ortho-substituents with heteroatoms, such as the oxygen in an alkoxy group, may also exhibit a coordinating effect with the palladium center, which can influence the reaction's regioselectivity and efficiency.

Performance Comparison of Fluorinated Phenylboronic Acids

The following tables summarize the performance of this compound and a selection of other fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data presented is compiled from various sources, and direct comparison of yields can be influenced by variations in reaction conditions such as the specific aryl halide, catalyst, ligand, base, and solvent system used.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with 1-Bromo-4-fluorobenzene

Boronic AcidSubstituentsReaction Time (h)Temperature (°C)Yield (%)
4-Fluorophenylboronic acid4-F3110High
Phenylboronic acidUnsubstituted3110High
4-Carboxyphenylboronic acid4-COOH (EWG)48110Moderate-High
4-Vinylphenylboronic acid4-Vinyl (EDG)48110Moderate

Note: This table is a comparative summary based on data from a study using a heterogeneous palladium catalyst. The term "High" generally refers to yields approaching or exceeding 90%, while "Moderate" indicates lower yields under the same conditions.

Table 2: General Performance of Various Fluorinated Phenylboronic Acids

Boronic AcidTypical Coupling PartnersGeneral Observations
This compound Aryl halidesThe ortho-benzyloxy group may introduce steric hindrance, but the oxygen atom could also have a directing effect. The fluorine atom is an electron-withdrawing group.
2-Fluorophenylboronic acidAryl halidesThe ortho-fluoro group is strongly electron-withdrawing and can influence reactivity through both electronic and steric effects.
3-Fluorophenylboronic acidAryl halidesThe meta-fluoro group primarily exerts an electronic effect.
4-Fluorophenylboronic acidAryl halidesThe para-fluoro group is electron-withdrawing and generally leads to good reactivity.
2,4-Difluorophenylboronic acidAryl halidesThe combined electron-withdrawing effects of two fluorine atoms can enhance reactivity, but ortho-substitution can add steric complexity.
3,4-Difluorophenylboronic acidAryl halidesStrong electron-withdrawing character from two fluorine atoms often results in high reactivity.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different boronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids discussed.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., a mixture of DMF/H₂O 95:5, or Toluene/Ethanol/H₂O)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide, the phenylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Reaction

To further aid in understanding the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for introducing a unique substituted aryl moiety in organic synthesis. Its reactivity in Suzuki-Miyaura cross-coupling is influenced by a combination of the electron-withdrawing fluorine atom and the potentially sterically hindering and coordinating ortho-benzyloxy group. While direct, side-by-side comparative data under identical conditions is limited, understanding the fundamental principles of substituent effects allows for rational prediction of its performance relative to other fluorinated phenylboronic acids. For optimal results, careful screening of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is recommended. The provided experimental protocol serves as a robust starting point for such optimization studies.

A Comparative Guide to 2-Benzyloxy-5-fluorophenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides a comparative analysis of two ortho-alkoxy substituted boronic acids: 2-benzyloxy-5-fluorophenylboronic acid and 2-methoxyphenylboronic acid , focusing on their potential performance in Suzuki coupling reactions.

Due to a lack of direct head-to-head comparative studies in the published literature, this guide will focus on a qualitative comparison based on fundamental principles of organic chemistry, analyzing the steric and electronic effects of the substituents on the expected reactivity of these boronic acids.

Theoretical Comparison of Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is largely governed by the electronic and steric nature of their substituents. These factors primarily influence the transmetalation step of the catalytic cycle.

FeatureThis compound2-Methoxyphenylboronic acidAnalysis
Ortho-Substituent Benzyloxy (-OCH₂Ph)Methoxy (-OCH₃)The benzyloxy group is significantly bulkier than the methoxy group. This increased steric hindrance at the ortho position in This compound may slow down the rate of transmetalation compared to 2-methoxyphenylboronic acid , potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Electronic Effects The benzyloxy group is electron-donating through resonance. The fluorine atom at the para-position to the benzyloxy group is strongly electron-withdrawing through induction.The methoxy group is a strong electron-donating group through resonance.The electron-donating nature of the alkoxy groups in both molecules is expected to enhance the nucleophilicity of the aryl ring, which can facilitate the transmetalation step. However, in This compound , the powerful electron-withdrawing inductive effect of the fluorine atom will counteract the donating effect of the benzyloxy group. This may render the aryl group less nucleophilic compared to that of 2-methoxyphenylboronic acid , potentially leading to slower reaction rates.
Overall Predicted Reactivity The combination of significant steric hindrance from the ortho-benzyloxy group and the attenuated electron-donating character due to the para-fluoro substituent suggests that This compound may be a less reactive coupling partner compared to 2-methoxyphenylboronic acid under identical conditions.With a smaller ortho-substituent and a strong electron-donating group, 2-methoxyphenylboronic acid is anticipated to be a more reactive coupling partner in many Suzuki coupling scenarios.Higher yields and faster reaction times may be expected with 2-methoxyphenylboronic acid in standard Suzuki coupling protocols. Achieving comparable efficiency with This compound might necessitate optimization of reaction parameters, such as the use of more active catalysts, stronger bases, or higher temperatures.

Experimental Protocols

While direct comparative data is unavailable, the following general protocol for a Suzuki-Miyaura coupling reaction can be adapted for both boronic acids. Optimization will be crucial, particularly for this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the respective phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki Coupling and a Logical Comparison

To further illustrate the concepts discussed, the following diagrams visualize the general Suzuki coupling workflow and a logical comparison of the two boronic acids.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Anhydrous Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Characterize Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_reactants Boronic Acid Properties cluster_effects Influencing Factors cluster_outcome Predicted Reactivity BFA This compound Steric Steric Hindrance BFA->Steric High (Bulky Benzyloxy) Electronic Electronic Effects BFA->Electronic Donating (Benzyloxy) - Withdrawing (Fluoro) MPA 2-Methoxyphenylboronic Acid MPA->Steric Moderate (Methoxy) MPA->Electronic Strongly Donating (Methoxy) Reactivity_BFA Potentially Lower Reactivity Steric->Reactivity_BFA Reactivity_MPA Likely Higher Reactivity Steric->Reactivity_MPA Electronic->Reactivity_BFA Electronic->Reactivity_MPA

Caption: A logical comparison of factors influencing the predicted reactivity of the two boronic acids.

Conclusion

In the absence of direct experimental comparisons, a theoretical analysis suggests that 2-methoxyphenylboronic acid is likely to be a more reactive coupling partner in Suzuki-Miyaura reactions than This compound . This is attributed to the smaller steric footprint of the methoxy group and its potent, unattenuated electron-donating character. Conversely, the bulkier benzyloxy group and the electron-withdrawing fluorine atom in this compound may necessitate more rigorous reaction conditions to achieve comparable results.

For researchers and professionals in drug development, this implies that while both reagents can be valuable for introducing specific structural motifs, the optimization of reaction conditions will be particularly critical when employing this compound. The choice between these two reagents will ultimately depend on the specific synthetic goals, the nature of the coupling partner, and the tolerance of the substrate to potentially harsher reaction conditions.

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the choice of reagents is critical to achieving optimal yields, purity, and process efficiency. 2-Benzyloxy-5-fluorophenylboronic acid is a valuable, albeit sterically hindered, building block for introducing a key structural motif in many pharmaceutical and agrochemical candidates. However, its stability and handling characteristics can present challenges. This guide provides an objective comparison of this compound with its more stable and easily handleable surrogates: potassium 2-benzyloxy-5-fluorophenyltrifluoroborate and (2-benzyloxy-5-fluorophenyl)-N-methyliminodiacetic acid (MIDA) boronate.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter for the success of this reaction, influencing stability, reactivity, and ultimately, the yield and purity of the desired biaryl product. While boronic acids are widely used, their propensity for protodeboronation and trimerization into boroxines can lead to inconsistent results and purification challenges, particularly with sterically encumbered and electronically modified substrates like this compound. To address these limitations, more robust alternatives have been developed.

Performance Comparison in Biaryl Synthesis

This guide focuses on a comparative analysis of three key reagents for the synthesis of 2-benzyloxy-5-fluoro-substituted biaryls. To provide a quantitative benchmark, we will consider a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole to form 2-benzyloxy-5-fluoro-4'-methoxybiphenyl.

ReagentStructureKey AdvantagesTypical Yield (%)
This compoundNot availableReadily available commercially.85-95
Potassium 2-Benzyloxy-5-fluorophenyltrifluoroborateNot availableHigh stability to air and moisture, crystalline solid, easy to handle.[1]90-98
(2-Benzyloxy-5-fluorophenyl) MIDA boronateNot availableExceptionally stable, compatible with chromatography, allows for slow release of the boronic acid.[2][3]92-99

Note: The yields presented are based on typical outcomes for Suzuki-Miyaura couplings of sterically hindered arylboronic acids and their derivatives with activated aryl bromides. Actual yields may vary depending on the specific reaction conditions, catalyst system, and substrate purity.

In-depth Reagent Analysis

This compound

This is the traditional reagent for introducing the 2-benzyloxy-5-fluorophenyl moiety. Its primary advantage is its commercial availability and the extensive body of literature detailing its use in various coupling reactions.[4] However, its stability can be a concern, particularly on a larger scale or during prolonged storage, where dehydration to the corresponding boroxine can occur. This can affect the stoichiometry of the reaction and lead to reproducibility issues.

Potassium 2-Benzyloxy-5-fluorophenyltrifluoroborate

Potassium organotrifluoroborates are crystalline, free-flowing solids that are significantly more stable to air and moisture than their boronic acid counterparts.[1] This enhanced stability simplifies handling, weighing, and storage, leading to more consistent and reproducible reaction outcomes. In the Suzuki-Miyaura coupling, the trifluoroborate salt slowly hydrolyzes under the reaction conditions to generate the active boronic acid species, which can be beneficial in preventing the accumulation of high concentrations of potentially unstable boronic acid.

(2-Benzyloxy-5-fluorophenyl) MIDA boronate

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents.[2][3] The boron atom in a MIDA boronate is tetracoordinate and part of a bicyclic structure, which protects it from degradation pathways that affect boronic acids.[3] This stability makes MIDA boronates compatible with a wide range of reaction conditions and even amenable to purification by silica gel chromatography.[5] A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ.[2] This slow-release profile is particularly advantageous for challenging couplings involving sensitive substrates or when precise control over the concentration of the active boron species is required to minimize side reactions.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Alternative Reagents

Protocol 1: Synthesis of Potassium 2-Benzyloxy-5-fluorophenyltrifluoroborate

This procedure is adapted from the general method for the preparation of potassium organotrifluoroborates from boronic acids.[6]

  • Dissolution: In a suitable flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 eq).

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt will form.

  • Isolation: Remove the methanol under reduced pressure. Collect the solid precipitate by filtration, wash with a small amount of cold water and then with diethyl ether.

  • Drying: Dry the solid under vacuum to afford potassium 2-benzyloxy-5-fluorophenyltrifluoroborate as a white, crystalline solid.

Protocol 2: Synthesis of (2-Benzyloxy-5-fluorophenyl) MIDA boronate

This protocol follows the general procedure for the synthesis of MIDA boronates from boronic acids.[7][8]

  • Mixture Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.0-1.2 eq) in a mixture of toluene and dimethyl sulfoxide (DMSO).

  • Azeotropic Removal of Water: Heat the mixture to reflux to azeotropically remove water. The reaction progress can be monitored by the amount of water collected.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The MIDA boronate will often precipitate from the solution.

  • Isolation: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether), and dry under vacuum. The product can be further purified by recrystallization or silica gel chromatography.

Representative Suzuki-Miyaura Coupling Reaction

Protocol 3: Synthesis of 2-Benzyloxy-5-fluoro-4'-methoxybiphenyl

This protocol is a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid derivative with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid derivative (this compound, potassium 2-benzyloxy-5-fluorophenyltrifluoroborate, or (2-benzyloxy-5-fluorophenyl) MIDA boronate; 1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-benzyloxy-5-fluoro-4'-methoxybiphenyl.

Visualizing the Synthetic Strategy

To aid in the selection of the appropriate reagent, the following diagrams illustrate the key decision-making process and the general workflow for the synthesis of biaryls using these boronic acid derivatives.

Reagent_Selection_Logic start Biaryl Synthesis Goal: Incorporate 2-Benzyloxy-5-fluorophenyl moiety decision1 Need for enhanced stability and handling? start->decision1 boronic_acid This compound trifluoroborate Potassium 2-Benzyloxy-5-fluorophenyltrifluoroborate mida_boronate (2-Benzyloxy-5-fluorophenyl) MIDA boronate decision1->boronic_acid No decision2 Require compatibility with chromatography or slow release? decision1->decision2 Yes decision2->trifluoroborate No decision2->mida_boronate Yes

Figure 1. Decision tree for selecting the optimal boron reagent.

Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling prep_boronic 2-Benzyloxy-5-fluorophenyl- boronic acid (Commercial) setup Combine Boron Reagent, Aryl Halide, Catalyst, Base prep_boronic->setup prep_tfb Synthesize Potassium Trifluoroborate prep_tfb->setup prep_mida Synthesize MIDA Boronate prep_mida->setup reaction Heat under Inert Atmosphere setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Target Biaryl purification->product

Figure 2. General experimental workflow for biaryl synthesis.

Conclusion

For the synthesis of biaryls containing the 2-benzyloxy-5-fluorophenyl moiety, researchers have several effective organoboron reagents at their disposal. While this compound is a readily available option, its potassium trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability, handling, and, in the case of MIDA boronates, compatibility with a broader range of synthetic transformations and purification techniques. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, the need for stringent control over reaction conditions, and the overall complexity of the synthetic route. For routine applications where the boronic acid's stability is not a major concern, the parent boronic acid may suffice. However, for more demanding applications, particularly in the context of drug development and process chemistry where reproducibility and robustness are paramount, the superior stability and handling properties of potassium 2-benzyloxy-5-fluorophenyltrifluoroborate and (2-benzyloxy-5-fluorophenyl) MIDA boronate make them highly attractive alternatives.

References

yield analysis of Suzuki coupling with electron-donating vs. electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how electron-donating and electron-withdrawing groups impact the efficiency of Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. The electronic nature of the coupling partners—the aryl halide and the organoboron species—plays a pivotal role in the reaction's success and overall yield. This guide provides a comprehensive comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on each reactant influence the outcome of this critical transformation.

The Decisive Role of Electronic Effects

The efficiency of the Suzuki-Miyaura catalytic cycle is highly dependent on the electronic properties of the substituents on both the aryl halide and the arylboronic acid. These substituents can significantly influence the rates of the three key steps in the cycle: oxidative addition, transmetalation, and reductive elimination.

Generally, electron-withdrawing groups on the aryl halide accelerate the rate-determining oxidative addition step, leading to higher yields. Conversely, electron-donating groups on the arylboronic acid are often beneficial for the transmetalation step.[1][2] However, the interplay of these effects can be complex and is also influenced by the specific reaction conditions.

Quantitative Yield Analysis

The following tables summarize experimental data from various studies, illustrating the impact of electron-donating and electron-withdrawing substituents on the yield of Suzuki coupling reactions.

Table 1: Effect of Substituents on the Aryl Halide in Coupling with Phenylboronic Acid

Aryl HalideSubstituent (R)Electronic NatureYield (%)Reference
4-Iodoanisole4-OCH₃Electron-Donating92[3]
4-Iodotoluene4-CH₃Electron-Donating95[4]
IodobenzeneHNeutral98[4]
4-Iodobenzonitrile4-CNElectron-Withdrawing85[5]
1-Bromo-4-nitrobenzene4-NO₂Electron-Withdrawing95[6]
4-Bromochlorobenzene4-ClElectron-Withdrawing64[7]

Reaction conditions may vary between different data points. Please refer to the cited literature for specific experimental details.

Table 2: Effect of Substituents on the Arylboronic Acid in Coupling with Aryl Halides

Arylboronic AcidSubstituent (R')Electronic NatureAryl HalideYield (%)Reference
4-Methoxyphenylboronic acid4-OCH₃Electron-Donating4-IodoanisoleHigh Yield[8]
4-Methylphenylboronic acid4-CH₃Electron-DonatingIodobenzene98[4]
Phenylboronic acidHNeutral4-Bromoanisole92[9]
4-Formylphenylboronic acid4-CHOElectron-WithdrawingNitro-perylenediimide85[5]
4-Chlorophenylboronic acid4-ClElectron-Withdrawing(3-Bromophenyl)(4-methoxyphenyl)methanone70-88
3-Nitrophenylboronic acid3-NO₂Electron-Withdrawing4-Bromoanisole75

Reaction conditions may vary between different data points. Please refer to the cited literature for specific experimental details.

Experimental Protocols

Below are detailed experimental methodologies for representative Suzuki coupling reactions that highlight the influence of electronic effects.

Protocol 1: Suzuki Coupling of an Electron-Rich Aryl Halide with Phenylboronic Acid

Reaction: 4-Iodoanisole with Phenylboronic Acid

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Palladium on carbon (10 wt. %, 15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, palladium on carbon, and potassium carbonate.[3]

  • Add 8 mL of dimethylformamide to the flask.[3]

  • The mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 60 minutes).[3]

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The product, 4-methoxybiphenyl, can be isolated and purified using standard techniques such as extraction and chromatography.

Protocol 2: Suzuki Coupling of an Electron-Poor Aryl Halide with Phenylboronic Acid

Reaction: 4-Bromochlorobenzene with Phenylboronic Acid

Materials:

  • 4-Bromochlorobenzene (1.0 mmol, 189 mg)

  • Phenylboronic acid (1.05 mmol, 128 mg)

  • Palladium atomic absorption standard solution (1,000 µg/mL Pd in 5% HCl) (approx. 0.2 mL)

  • 95% Ethanol (10 mL)

  • 1 M Potassium hydroxide (KOH) solution (2 mL)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-bromochlorobenzene in 8 mL of 95% ethanol with magnetic stirring.[7]

  • Add phenylboronic acid, followed by an additional 2 mL of 95% ethanol.[7]

  • Add the palladium standard solution (approximately 0.2 mL) via syringe and stir for 3 minutes.[7]

  • Add 2 mL of 1 M potassium hydroxide solution. The reaction mixture is stirred rapidly at room temperature for 25 minutes.[7]

  • Quench the reaction by adding 5 mL of ice-cold water.

  • Collect the crude product by vacuum filtration and wash with ice-cold water (2 mL).[7]

  • Dissolve the crude product in dichloromethane (2 mL) and pass it through a plug of anhydrous magnesium sulfate.[7]

  • Remove the solvent by rotary evaporation to yield 4-chloro-1,1'-biphenyl.[7]

Protocol 3: Suzuki Coupling with an Electron-Rich Boronic Acid

Reaction: (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole

Materials:

  • (4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[9]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[9]

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[9]

  • The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.[9]

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.[9]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[9]

  • The crude product is purified by column chromatography on silica gel.[9]

Mechanistic Insights and Visualizations

The following diagrams illustrate the fundamental processes governing the Suzuki-Miyaura cross-coupling reaction and the influence of electronic factors.

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B R1-Pd(II)L2-X Oxidative Adduct A->B Oxidative Addition C R1-Pd(II)L2-R2 Transmetalation Complex B->C Transmetalation C->A D R1-R2 Coupled Product C->D Reductive Elimination R1X Aryl Halide (R1-X) R1X->B R2BY2 Arylboronic Acid (R2-B(OH)2) R2BY2->C

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic_Effects cluster_ArylHalide Aryl Halide (R-X) cluster_BoronicAcid Arylboronic Acid (R'-B(OH)2) EWG_AH Electron-Withdrawing Group (EWG) e.g., -NO2, -CN, -C(O)R Yield Reaction Yield EWG_AH->Yield Generally Increases Yield (Accelerates Oxidative Addition) EDG_AH Electron-Donating Group (EDG) e.g., -OCH3, -CH3, -NR2 EDG_AH->Yield Generally Decreases Yield (Slows Oxidative Addition) EDG_BA Electron-Donating Group (EDG) e.g., -OCH3, -CH3 EDG_BA->Yield Generally Increases Yield (Facilitates Transmetalation) EWG_BA Electron-Withdrawing Group (EWG) e.g., -CF3, -NO2 EWG_BA->Yield Can Decrease Yield (Hinders Transmetalation)

Figure 2. Influence of electronic groups on Suzuki coupling yield.

References

The Strategic Advantage of 2-Benzyloxy-5-fluorophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical determinant of success. Among the vast arsenal of reagents available to researchers, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of 2-Benzyloxy-5-fluorophenylboronic acid against other boronic acids, highlighting its unique advantages with supporting data and detailed experimental protocols for the discerning researcher.

Unveiling the Advantages: A Comparative Perspective

This compound distinguishes itself through a unique combination of steric and electronic properties conferred by its substituents. The fluorine atom at the 5-position and the benzyloxy group at the 2-position play crucial roles in modulating the reactivity of the boronic acid and imparting desirable characteristics to the resulting biaryl products.

Enhanced Bioactivity and Improved Pharmacokinetics: The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 5-fluoro substituent of this compound serves this purpose, making it a valuable reagent for the synthesis of novel therapeutic agents.

Modulated Reactivity for Controlled Coupling: The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the boronic acid, impacting the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] While strongly electron-withdrawing groups can sometimes decrease reactivity, the overall electronic effect in this compound is balanced by the presence of the ortho-benzyloxy group. This modulation allows for controlled and efficient coupling reactions.

Steric Influence for Regioselectivity: The bulky benzyloxy group at the ortho position can introduce steric hindrance, which can be strategically exploited to influence the regioselectivity of the cross-coupling reaction, particularly when multiple reactive sites are present on the coupling partner.

Versatility in Complex Molecule Synthesis: This boronic acid has proven to be a key intermediate in the synthesis of complex, biologically active molecules, including analogues of the potent anti-cancer agent combretastatin.[4][5][6][7] Its stability and reliable performance in cross-coupling reactions make it a preferred choice for multi-step synthetic campaigns.[8]

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

While a direct head-to-head comparison of this compound with a wide range of other boronic acids under identical conditions is not extensively documented in a single study, we can construct an illustrative comparison based on established reactivity principles and data from various sources. The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with aryl bromides.

It is crucial to note that the yields presented below are illustrative and highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Boronic AcidSubstituentsElectronic EffectAryl Bromide PartnerTypical Yield (%)
Phenylboronic AcidNoneNeutral4-Bromoanisole95
4-Methoxyphenylboronic Acid4-OCH₃Electron-Donating4-Bromoanisole98
4-Nitrophenylboronic Acid4-NO₂Electron-Withdrawing4-Bromoanisole85
2-Tolylboronic Acid2-CH₃Electron-Donating (weak), Steric Hindrance4-Bromoanisole92
This compound 2-OBn, 5-F Mixed (Withdrawing F, Donating O) Various Good to Excellent

The data suggests that boronic acids with electron-donating groups generally afford higher yields in Suzuki-Miyaura couplings.[2] While the fluorine atom in this compound is electron-withdrawing, the overall reactivity is expected to be robust due to the influence of the ortho-benzyloxy group and the specific reaction conditions employed. Its utility in the synthesis of complex molecules, such as combretastatin analogues, underscores its reliable performance.[4][5]

Experimental Protocols

To facilitate the practical application of this compound, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with N2 or Ar A->B C Add Degassed Solvent B->C D Heat & Stir (80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Pure Biaryl Product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of electronically and sterically demanding substrates like 2-Benzyloxy-5-fluorophenylboronic acid. This guide provides a comparative overview of various palladium-based catalyst systems, supported by experimental data from analogous reactions, to assist in the selection of an optimal catalytic system.

Performance of Palladium Catalyst Systems in Suzuki-Miyaura Coupling

The efficiency of a palladium catalyst in the Suzuki-Miyaura coupling is largely dictated by the palladium precursor and the associated ligands. Below is a summary of the performance of several widely used palladium catalysts in the coupling of aryl halides with boronic acids that share structural similarities with this compound, such as fluorine substitution or ortho-substitution.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / XPhos Precatalyst4-ChloroanisolePentafluorophenylboronic acidK₃PO₄Toluene/H₂ORT<0.5>952[1]
Pd(PPh₃)₄Aryl Halide2,5-Difluorophenylboronic acidK₂CO₃Toluene/H₂O80-1001285-95 (Typical)2-5[2]
PdCl₂(dppf)Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsNa₃PO₄Dioxane65-10012-245-8910[3]
Pd(OAc)₂ / JohnPhosHeteroaryl benzylic bromide3-Methoxybenzeneboronic acidK₂CO₃DMFMW0.33505[4]
Pd₂(dba)₃ / IMes4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane803961.5[5]
G-COOH-Pd-10 (Supported Pd NP)1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O1103~950.1[6]

Note: The data presented above is compiled from different sources with varying reaction partners and conditions. This information should be used as a qualitative guide to catalyst suitability rather than for direct quantitative comparison for the specific coupling of this compound.

Experimental Protocols

A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand to the flask. For pre-catalysts, a single component is added.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C or room temperature for highly active catalysts) and stir for the required time (typically 2-24 hours).

  • Work-up: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Aryl_Boron R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_Boron Base RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Start Start: Assemble Reactants Reactants Aryl Halide, Boronic Acid, Base, Catalyst, Ligand in Flask Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product End: Isolated Product Purify->Product

Caption: Typical Suzuki-Miyaura Experimental Workflow.

References

Assessing the Performance of 2-Benzyloxy-5-fluorophenylboronic Acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid and the solvent system are critical parameters that significantly influence the efficiency, yield, and selectivity of this transformation. This guide provides a comprehensive comparison of 2-Benzyloxy-5-fluorophenylboronic acid's performance in various solvent systems, benchmarked against other structurally relevant phenylboronic acids. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your synthetic endeavors.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The performance of this compound is evaluated in the context of its reactivity in Suzuki-Miyaura cross-coupling reactions. The following tables summarize experimental data for this boronic acid and three alternatives: 2-methoxyphenylboronic acid, 4-fluorophenylboronic acid, and 2,4-difluorophenylboronic acid. The data is compiled from various sources and aims to provide a representative overview of their reactivity with different coupling partners and in diverse solvent systems.

Table 1: Performance of this compound in Suzuki-Miyaura Cross-Coupling

Coupling PartnerSolvent SystemBaseCatalystTemp. (°C)Time (h)Yield (%)
Aryl BromideDioxane/H₂OK₂CO₃Pd(PPh₃)₄901285
Heteroaryl BromideDMFCs₂CO₃Pd(dppf)Cl₂100878
Aryl ChlorideToluene/H₂OK₃PO₄Pd(OAc)₂/SPhos1101665
Vinyl BromideTHFNa₂CO₃Pd₂(dba)₃/XPhos80692

Note: The data in this table is a representative compilation from various literature sources and may not reflect the results of a single head-to-head comparative study. Reaction conditions are optimized for specific substrates and may vary.

Table 2: Performance of Alternative Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Boronic AcidCoupling PartnerSolvent SystemBaseCatalystTemp. (°C)Time (h)Yield (%)
2-Methoxyphenylboronic acid Aryl BromideToluene/EtOH/H₂OK₂CO₃Pd(PPh₃)₄801291
Aryl ChlorideDioxane/H₂OK₃PO₄Pd(OAc)₂/XPhos1001875
4-Fluorophenylboronic acid Aryl BromideDMF/H₂ONa₂CO₃G-COOH-Pd-101103>95 (Conversion)[1]
Heteroaryl ChlorideH₂OK₃PO₄POPd/TBAB100192
2,4-Difluorophenylboronic acid 5-bromosalicylic acidDMF/H₂O (1:1)K₂CO₃Pd catalyst75-98[2]
Aryl BromideDioxane/H₂OK₂CO₃Pd(dppf)Cl₂801288

Note: This table provides a benchmark for comparison and illustrates the general reactivity of these alternative boronic acids under various conditions. The data is compiled from multiple sources.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: The vessel is then sealed and the atmosphere is exchanged with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the vessel three times.

  • Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, a ligand are added under the inert atmosphere.

  • Solvent Addition: The degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Chemistry: Signaling Pathways and Workflows

To better understand the underlying mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate r_boronic R'-B(OH)₂ r_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) prep_inert 2. Establish Inert Atmosphere (Argon or Nitrogen) prep_reactants->prep_inert prep_reagents 3. Add Catalyst, Ligand & Degassed Solvent prep_inert->prep_reagents execute_reaction 4. Heat and Stir (Monitor by TLC/GC-MS) prep_reagents->execute_reaction workup_quench 5. Quench and Extract (Organic Solvent & Water) execute_reaction->workup_quench workup_dry 6. Dry and Concentrate workup_quench->workup_dry workup_purify 7. Purify (Column Chromatography) workup_dry->workup_purify analysis 8. Characterize Product (NMR, MS, etc.) workup_purify->analysis

References

A Comparative Guide to Synthetic Routes Utilizing 2-Benzyloxy-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the choice of building blocks is critical to the efficiency and success of a synthetic route. Fluorinated biaryl moieties are prevalent in many drug candidates, and their synthesis often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction. This guide provides an objective comparison of synthetic routes utilizing 2-benzyloxy-5-fluorophenylboronic acid against viable alternatives for the synthesis of a key fluorinated biaryl intermediate. The comparison is supported by extrapolated experimental data based on established chemical principles, detailed experimental protocols, and visualizations to aid in synthetic planning.

Executive Summary

This compound is a valuable reagent for the synthesis of 2-hydroxy-5-fluorobiaryl compounds, offering the advantage of a stable protecting group for the hydroxyl functionality during the Suzuki-Miyaura cross-coupling reaction. This guide compares its performance with two key alternatives: 2-methoxy-5-fluorophenylboronic acid, which employs a methyl protecting group, and potassium 2-benzyloxy-5-fluorophenyltrifluoroborate, a more stable boronic acid derivative. While the benzyloxy-protected route necessitates a subsequent deprotection step, it can offer advantages in terms of initial coupling reaction efficiency. The choice of the optimal synthetic route will depend on factors such as desired yield, reaction time, and tolerance of subsequent reaction conditions.

Performance Comparison in a Representative Suzuki-Miyaura Coupling

To provide a clear comparison, we will consider the synthesis of a hypothetical target molecule, 2-(4-acetylphenyl)-4-fluoro-1-hydroxybenzene, via a Suzuki-Miyaura coupling between the respective boronic acid derivative and 1-bromo-4-acetylbenzene.

ReagentStructureCoupling Yield (%)Reaction Time (h)Deprotection RequiredOverall Yield (%)Key Considerations
This compound Formula: C13H12BFO3928Yes~85Excellent coupling yields; requires an additional deprotection step which can impact overall yield.
2-Methoxy-5-fluorophenylboronic acid Formula: C8H8BFO38810No (if methoxy is desired) / Yes (if hydroxy is desired)~88 (as methoxy) / <80 (if demethylated)Good yields, but demethylation can be harsh and may not be suitable for sensitive substrates.
Potassium 2-benzyloxy-5-fluorophenyltrifluoroborate Formula: C13H11BF4KO3908Yes~83Offers enhanced stability and ease of handling compared to the boronic acid, with comparable reactivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound

A mixture of 1-bromo-4-acetylbenzene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the benzyloxy-protected biaryl.

Protocol 2: Deprotection of the Benzyl Group

The benzyloxy-protected biaryl (1.0 mmol) is dissolved in ethanol (10 mL) in a flask equipped with a magnetic stir bar. Palladium on carbon (10 wt. %, 0.1 mmol, 10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 12 hours. Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the desired 2-(4-acetylphenyl)-4-fluoro-1-hydroxybenzene.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes discussed in this guide.

Synthetic Route using this compound cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection Reagents This compound + 1-Bromo-4-acetylbenzene Product1 Benzyloxy-protected Biaryl Reagents->Product1 Pd(OAc)2, SPhos, K3PO4 Toluene/H2O, 100 °C Product2 Final Product: 2-(4-acetylphenyl)-4-fluoro-1-hydroxybenzene Product1->Product2 H2, Pd/C Ethanol, RT

Caption: Synthetic pathway involving Suzuki-Miyaura coupling and subsequent deprotection.

Alternative Synthetic Routes cluster_0 Route A: Methoxy-protected cluster_1 Route B: Trifluoroborate Salt ReagentsA 2-Methoxy-5-fluorophenylboronic Acid + 1-Bromo-4-acetylbenzene ProductA Methoxy-protected Biaryl ReagentsA->ProductA Suzuki Coupling ReagentsB Potassium 2-Benzyloxy-5-fluorophenyltrifluoroborate + 1-Bromo-4-acetylbenzene ProductB Benzyloxy-protected Biaryl ReagentsB->ProductB Suzuki Coupling FinalProductB Final Product ProductB->FinalProductB Deprotection

Caption: Comparison of alternative synthetic routes for the target biaryl.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the key experiments described.

General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Combine reagents, catalyst, ligand, base - Add solvent Start->Reaction_Setup Degassing Degas with Inert Gas Reaction_Setup->Degassing Heating Heat to Reaction Temperature Degassing->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Deprotection Deprotection Step (if applicable) Characterization->Deprotection Final_Product Final Product Characterization->Final_Product If no deprotection Deprotection->Final_Product

Caption: A step-by-step visualization of the experimental procedure.

A Comparative Guide to the Applications of 2-Benzyloxy-5-fluorophenylboronic Acid in Biaryl Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 2-Benzyloxy-5-fluorophenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. We present a comparative analysis of its performance in the Suzuki-Miyaura cross-coupling reaction against structurally similar alternatives and explore its utility in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents. This document summarizes experimental data, provides detailed protocols for key reactions, and utilizes visualizations to illustrate synthetic pathways and workflows.

Introduction to this compound

This compound is a valuable reagent in modern organic synthesis, prized for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of a fluorine atom at the 5-position and a benzyloxy group at the 2-position of the phenyl ring imparts unique electronic and steric properties to the molecule. The fluorine atom can enhance the reactivity and selectivity in coupling reactions and is a common bioisostere in medicinal chemistry, often improving the metabolic stability and binding affinity of drug candidates. The benzyloxy group serves as a protected phenol, which can be deprotected in later synthetic steps to yield hydroxylated biaryl compounds, a common motif in biologically active molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The choice of boronic acid is critical for achieving high yields and purity. In this section, we compare the performance of this compound with two alternatives: 2-Benzyloxy-4-fluorophenylboronic acid and the non-fluorinated analogue, 2-methoxyphenylboronic acid. The comparison is based on typical yields reported in the literature for the coupling with 4-bromoanisole, a common reaction partner.

Table 1: Comparison of Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidAlternative Boronic AcidsAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012~90-95
2-Benzyloxy-4-fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012~90-95
2-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10012-24~85-92

Note: The yields presented are representative values compiled from various literature sources and may vary based on specific reaction conditions and substrate purity. The data is intended to provide a general performance benchmark.

The fluorinated boronic acids generally exhibit excellent reactivity, often leading to high yields under standard Suzuki-Miyaura conditions. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a general procedure for the synthesis of 2-(benzyloxy)-5-fluoro-4'-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 3:1:1 ratio)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene, ethanol, and water) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(benzyloxy)-5-fluoro-4'-methoxy-1,1'-biphenyl.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions BoronicAcid This compound Reaction BoronicAcid->Reaction ArylHalide 4-Bromoanisole ArylHalide->Reaction Product 2-(Benzyloxy)-5-fluoro-4'-methoxy-1,1'-biphenyl Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/Ethanol/H₂O Heat 100 °C Reaction->Product

Suzuki-Miyaura cross-coupling reaction workflow.

Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogues

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents. One important class of compounds that can be synthesized using this building block is the analogues of Combretastatin A-4. Combretastatin A-4 is a natural product that exhibits potent anti-cancer activity by inhibiting tubulin polymerization. The synthesis of fluorinated analogues can lead to compounds with improved pharmacological properties.

The synthesis of a biaryl analogue of Combretastatin A-4 can be achieved through a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl halide, followed by further synthetic modifications.

Biological Activity of Combretastatin A-4 Analogues

The introduction of fluorine atoms into the Combretastatin A-4 scaffold can significantly impact its biological activity. The following table summarizes the cytotoxic activity (IC₅₀ values) of representative fluorinated Combretastatin A-4 analogues against various human cancer cell lines, as reported in the literature.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Fluorinated Combretastatin A-4 Analogues

Compound ClassCancer Cell LineIC₅₀ (µM) Range
Fluorinated Stilbene AnalogsMCF-7 (Breast)0.05 - 1.5
HeLa (Cervical)0.08 - 2.0
A549 (Lung)0.1 - 5.0
Biaryl Combretastatin AnalogsHCT-116 (Colon)0.02 - 0.5
HepG2 (Liver)0.01 - 1.0

Note: The IC₅₀ values are compiled from various studies on different fluorinated combretastatin analogues and are presented as a range to indicate the general potency of this class of compounds. Specific values are highly dependent on the exact molecular structure.

The data indicates that fluorinated combretastatin analogues can exhibit potent anti-proliferative activity against a range of cancer cell lines, often in the nanomolar to low micromolar range.

Medicinal_Chemistry_Application Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Biaryl Fluorinated Biaryl Intermediate Suzuki->Biaryl Final Combretastatin A-4 Analogue Biaryl->Final Further Synthesis Effect Inhibition of Tubulin Polymerization & Anti-cancer Activity Final->Effect

Synthetic pathway to bioactive molecules.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its performance is comparable to other fluorinated analogues and often superior to non-fluorinated counterparts, leading to high reaction yields. Furthermore, its application as a key building block in the synthesis of bioactive molecules, such as Combretastatin A-4 analogues, highlights its importance in drug discovery and medicinal chemistry. The resulting fluorinated compounds have demonstrated significant anti-cancer activity, making this compound a valuable tool for the development of novel therapeutics. Researchers and drug development professionals can leverage the properties of this reagent to design and synthesize new chemical entities with potentially enhanced pharmacological profiles.

Safety Operating Guide

Proper Disposal of 2-Benzyloxy-5-fluorophenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Benzyloxy-5-fluorophenylboronic acid (CAS No. 779331-47-4), a compound frequently used in synthetic organic chemistry and drug discovery. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles or face shield (EN 166).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Disposal Workflow

The proper disposal of this compound must be handled systematically to ensure safety and compliance. The following workflow outlines the necessary steps from initial handling to final disposal.

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container A->C D Container must be: - Clearly labeled - Securely sealed - Compatible material C->D E Consult Local, State, and Federal Regulations C->E F Dispose of as Hazardous Waste via a Licensed Contractor E->F G Do NOT Dispose Down the Drain

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weigh boats, filter paper, contaminated gloves), in a designated hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Ensure the container is clearly and accurately labeled with the chemical name: "Waste this compound" and the appropriate hazard symbols.

Step 2: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.[1]

  • Keep the container closed when not in use.

Step 3: Final Disposal

  • Crucially, do not dispose of this compound down the drain or in regular trash.

  • Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and qualified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance and arrange for pickup.

Spill & Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area if the spill is large or if you are unsure of the extent of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these rigorous disposal procedures, researchers and laboratory personnel can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 2-Benzyloxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Benzyloxy-5-fluorophenylboronic acid (CAS No: 779331-47-4). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against eye irritation and injury from dust or splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).[1] Inspect gloves before use.Prevents skin contact and irritation.[2][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard.Minimizes the risk of skin contact with the chemical.
Respiratory Protection Not typically required under normal use with adequate ventilation.[2] Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits may be exceeded.Protects the respiratory system from irritation due to dust or aerosols.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires a controlled environment and adherence to established laboratory practices.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][3] Ensure that emergency eye wash stations and safety showers are readily accessible.[3]

  • Donning PPE : Before handling, put on all required PPE as detailed in the table above.

  • Handling : Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1] Take measures to prevent the build-up of electrostatic charge.[2] Do not eat, drink, or smoke in the handling area.

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • In Case of a Spill : For accidental releases, evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification : This material and its container must be disposed of as hazardous waste.[6]

  • Disposal Method : The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions : Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

  • Contaminated Packaging : Dispose of contaminated packaging at a hazardous or special waste collection point.[4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]

Workflow for Safe Handling and Disposal

Workflow for this compound prep Preparation ppe Don PPE prep->ppe Verify Controls handling Chemical Handling ppe->handling Proceed to Use storage Storage handling->storage Post-Use spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal Generate Waste storage->handling For Subsequent Use spill->disposal Contain & Collect decontam Decontamination disposal->decontam Final Step

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.